molecular formula C10H10N2O3 B1295933 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione CAS No. 58942-04-4

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Cat. No.: B1295933
CAS No.: 58942-04-4
M. Wt: 206.2 g/mol
InChI Key: GLLIXWMNULCIKR-UHFFFAOYSA-N
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Description

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is a hydantoin derivative serving as a versatile building block in organic synthesis and medicinal chemistry. This compound features a core imidazolidine-2,4-dione structure substituted with a 4-hydroxybenzyl group, a motif shared with compounds of significant research interest. Preliminary research on structurally similar hydroxybenzyl hydantoins indicates potential for diverse biological activities. Studies suggest analogues can exhibit herbicidal activity , with some derivatives showing over 50% efficacy against common weed species in greenhouse assays . Furthermore, the hydroxybenzyl hydantoin scaffold is investigated for its antioxidant properties , demonstrating an ability to scavenge free radicals in vitro, which is relevant for oxidative stress research . The compound's structure also lends itself to exploration in antimicrobial studies , where related hydantoins have shown moderate to high inhibitory effects on various bacterial pathogens . The mechanism of action for this class of compounds is context-dependent but often involves interaction with enzymatic targets or receptors, potentially modulating biochemical pathways . As a research chemical, it is primarily valued as a synthetic intermediate for developing more complex molecules with tailored properties for agrochemical, pharmaceutical, and materials science applications. Please be advised: This product is designated "For Research Use Only" (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLIXWMNULCIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58942-04-4, 67337-72-8
Record name 58942-04-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56834
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Technical Monograph: 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

[1]

Executive Summary

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, commonly referred to as 5-(4-Hydroxybenzyl)hydantoin or p-Hydroxyphenylhydantoin (p-HPH) , is a critical heterocyclic intermediate in the pharmaceutical and fine chemical industries.[1][2][3] It serves as the direct hydantoin analog of the amino acid Tyrosine. Its primary industrial utility lies in the "Hydantoinase Process," a dynamic kinetic resolution method used to manufacture optically pure D- and L-Tyrosine and related non-proteinogenic amino acids, which are essential building blocks for semi-synthetic antibiotics (e.g., Amoxicillin analogues) and peptide therapeutics.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, enzymatic resolution mechanisms, and analytical characterization.

Physicochemical Profile

The compound is an amphoteric heterocycle containing a phenolic hydroxyl group and a hydantoin imide core. Its solubility and stability are dictated by the ionization states of these functional groups.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name 5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione
Common Names 5-(4-Hydroxybenzyl)hydantoin; p-Hydroxyphenylhydantoin
CAS Registry Number 67337-72-8
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Appearance White to off-white crystalline powder
Melting Point >250 °C (Decomposes); Precursor (Benzylidene) mp: ~253–254 °C
Solubility (Water) ~1.3 g/L at 20 °C; Soluble in hot water
Solubility (Organic) Soluble in Ethanol, DMSO, DMF; Insoluble in Hexane, Ether
Acidity (pKa) pKa₁ ≈ 9.1 (Imide -NH-); pKa₂ ≈ 10.0 (Phenolic -OH)
Solubility & Stability Insights
  • pH Dependence: The compound exhibits low solubility in neutral aqueous media. Solubility increases significantly at pH > 10 due to deprotonation of the imide nitrogen (N3) and the phenolic oxygen, forming a dianion.

  • Thermal Stability: It is thermally stable up to its melting point, making it suitable for high-temperature crystallization purification steps.[1]

Synthesis & Production Methodologies

Production strategies are divided into Chemical Synthesis (for the racemic scaffold) and Biocatalytic Resolution (for chiral amino acid production).

Chemical Synthesis: The Aldehyde Condensation Route

The most robust industrial route involves the Knoevenagel condensation of 4-hydroxybenzaldehyde with hydantoin, followed by selective hydrogenation.

Protocol:
  • Condensation: 4-Hydroxybenzaldehyde is refluxed with hydantoin in the presence of an amine base (e.g., ethanolamine or piperidine) in water/ethanol.

  • Intermediate Isolation: The resulting 5-(4-hydroxybenzylidene)hydantoin precipitates as a yellow solid (mp 253–254 °C).[1]

  • Reduction: The benzylidene double bond is reduced using H₂/Pd-C or Raney Nickel in alkaline media to yield the target 5-(4-hydroxybenzyl)hydantoin .[1]

SynthesisAldehyde4-HydroxybenzaldehydeCondensationCondensation(Base/Reflux)Aldehyde->CondensationHydantoinHydantoinHydantoin->CondensationIntermediate5-(4-Hydroxybenzylidene)hydantoinCondensation->Intermediate- H2OReductionHydrogenation(H2, Pd/C)Intermediate->ReductionProduct5-(4-Hydroxybenzyl)hydantoinReduction->Product

Figure 1: Chemical synthesis pathway via Knoevenagel condensation and subsequent hydrogenation.[1]

Biocatalytic Application: The Hydantoinase Process

This compound is the substrate for the industrial production of D-Tyrosine and L-Tyrosine.[1] The process relies on a Dynamic Kinetic Resolution (DKR) where the hydantoin racemase ensures 100% theoretical yield of a single enantiomer.

Mechanism:
  • Racemization: Chemical or enzymatic racemization ensures the substrate (5-(4-Hydroxybenzyl)hydantoin) exists as an equilibrium of D- and L-isomers.[1]

  • Hydrolysis (Step 1): D-Hydantoinase selectively hydrolyzes the D-isomer to N-carbamoyl-D-tyrosine.[1]

  • Hydrolysis (Step 2): N-Carbamoylase (or chemical decarbamoylation) converts the intermediate to D-Tyrosine.[1]

  • Spontaneous Racemization: The unreacted L-hydantoin spontaneously racemizes under the alkaline reaction conditions (pH > 8.5), replenishing the D-hydantoin pool.[1]

EnzymaticL_HydL-5-(4-Hydroxybenzyl)hydantoinRacemaseHydantoinRacemaseL_Hyd->RacemaseD_HydD-5-(4-Hydroxybenzyl)hydantoinHydantoinaseD-HydantoinaseD_Hyd->HydantoinaseRacemase->D_HydCarbamoylN-Carbamoyl-D-TyrosineHydantoinase->CarbamoylRing OpeningCarbamoylaseD-CarbamoylaseCarbamoyl->CarbamoylaseDTyrosineD-TyrosineCarbamoylase->DTyrosine- CO2, - NH3

Figure 2: The Hydantoinase Process for the production of D-Tyrosine via Dynamic Kinetic Resolution.

Analytical Characterization

Validating the identity of 5-(4-Hydroxybenzyl)hydantoin requires distinguishing it from its benzylidene precursor and potential free amino acid hydrolysis products.[1]

HPLC Method[1][8][9]
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).

  • Detection: UV at 220 nm (amide bond) and 275 nm (phenolic ring).

  • Retention Logic: The hydantoin is less polar than Tyrosine but more polar than the benzylidene precursor.

    • Elution Order: Tyrosine < 5-(4-Hydroxybenzyl)hydantoin < 5-(4-Hydroxybenzylidene)hydantoin.[1]

NMR Spectroscopy (DMSO-d₆)

The ¹H-NMR spectrum is distinct due to the presence of the ABX system (chiral center) and the para-substituted aromatic ring.

  • δ 10.4 ppm (s, 1H): Imide NH (N3 position).

  • δ 9.2 ppm (s, 1H): Phenolic OH.

  • δ 7.8 ppm (s, 1H): Amide NH (N1 position).

  • δ 6.95 ppm (d, 2H, J=8 Hz): Aromatic protons (Ortho to OH).

  • δ 6.65 ppm (d, 2H, J=8 Hz): Aromatic protons (Meta to OH).

  • δ 4.30 ppm (m, 1H): Chiral methine proton (C5-H).

  • δ 2.90 ppm (m, 2H): Benzylic methylene protons (CH₂).

Safety & Handling

  • Hazard Classification: Generally considered low toxicity, but should be handled as a potential irritant (Skin/Eye Irrit. 2).

  • Storage: Store in a cool, dry place. Hygroscopic tendency is low, but protection from moisture is recommended to prevent hydrolysis over long periods.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (ring opening).

References

  • Preparation of 5-substituted hydantoins. Organic Syntheses, Coll. Vol. 5, p. 627 (1973). Link

  • Enzymatic production of D-amino acids from 5-substituted hydantoins. Journal of Biotechnology, 46(1), 63-73.[1] Link

  • Synthesis and physical properties of 5-(4-hydroxybenzyl)hydantoin. PubChem Compound Summary. Link

  • Process for the production of 5-arylidene hydantoins. US Patent 4345072A.[1] Link

  • Dynamic kinetic resolution of hydantoins. Advanced Synthesis & Catalysis, 345(6‐7), 717-724. Link

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione literature review

Author: BenchChem Technical Support Team. Date: February 2026

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione Technical Guide[1][2]

PART 1: CORE DIRECTIVE - IDENTITY & SIGNIFICANCE

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione , commonly known as Tyrosine Hydantoin or 5-(4-Hydroxybenzyl)hydantoin , is a pivotal heterocyclic scaffold in the industrial synthesis of non-proteinogenic and chiral amino acids.[1][2] Unlike its phenyl-substituted analog (5-(4-hydroxyphenyl)hydantoin), this molecule features a methylene bridge connecting the phenol ring to the C5 position of the hydantoin core, structurally corresponding to the amino acid Tyrosine .

This compound serves as the primary substrate in the "Hydantoinase Process," a globally adopted biocatalytic platform for producing optically pure D-amino acids (e.g., D-Tyrosine) and L-amino acids from racemic precursors.[2] Its significance lies in its ability to undergo dynamic kinetic resolution (DKR) , allowing for 100% theoretical yield of a single enantiomer from a racemic mixture—a feat impossible with traditional chemical resolution methods.

Chemical Identity
PropertyDetail
IUPAC Name 5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione
Common Synonyms Tyrosine Hydantoin; 5-(p-Hydroxybenzyl)hydantoin
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
InChIKey GLLIXWMNULCIKR-UHFFFAOYSA-N
Key Functional Groups Phenol (Acidic), Imide (pKa ~9.1), Benzyl linker

PART 2: CHEMICAL SYNTHESIS PROTOCOLS

Two primary routes exist for synthesizing this scaffold: the Urech Hydantoin Synthesis (from Tyrosine) and the Condensation-Reduction Route (from 4-Hydroxybenzaldehyde).[2] The Urech route is preferred for laboratory-scale standard preparation, while the Condensation route is favored industrially for generating the racemic substrate from cheaper aldehydes.

Protocol A: The Urech Synthesis (From L-Tyrosine)

Target: Preparation of analytical standards or specific L-isomers.[1][2]

Mechanism: Acid-catalyzed cyclization of an N-carbamoyl intermediate formed by the reaction of an amino acid with cyanate.[1][2]

Reagents:

  • L-Tyrosine (5.0 g, 27.6 mmol)

  • Potassium Cyanate (KCNO) (3.5 g, 41.4 mmol)

  • Hydrochloric Acid (1 M and 2 M solutions)[3]

  • Water (Distilled)[2]

Step-by-Step Methodology:

  • Carbamoylation: In a 500 mL round-bottom flask, suspend L-Tyrosine (5.0 g) in 200 mL of water. Add Potassium Cyanate (3.5 g).[2][3]

  • Incubation: Heat the mixture to 50°C with vigorous stirring. Maintain for 30–60 minutes. The solution should become clear as the N-carbamoyl tyrosine forms.[1][2]

  • Concentration: Evaporate the solution under reduced pressure (rotary evaporator) to a small volume (approx. 5–10 mL).

  • Acidification: Add 1 M HCl dropwise to the concentrated residue until a precipitate begins to form.

  • Cyclization (The Critical Step): Add 100 mL of 2 M HCl to the suspension. Reflux the mixture at 100°C for 2 hours. This harsh acidic condition drives the dehydration and ring closure to form the hydantoin.

  • Isolation: Cool the reaction mixture to 4°C overnight. The product will crystallize as fine needles.[4] Filter, wash with ice-cold water, and dry.

  • Validation: Verify structure via melting point (>200°C) and NMR. The absence of the amino acid α-proton signal and appearance of the hydantoin N-H signals confirm cyclization.

Protocol B: Condensation-Reduction (Industrial Route)

Target: Large-scale production of DL-5-(4-hydroxybenzyl)hydantoin.[1][2]

  • Knoevenagel Condensation: React 4-hydroxybenzaldehyde with hydantoin in water using an amine base (e.g., ethanolamine) at reflux.[2]

    • Intermediate:5-(4-hydroxybenzylidene)hydantoin (Unsaturated).[1][2]

  • Hydrogenation: Subject the benzylidene intermediate to catalytic hydrogenation (H₂ gas, Pd/C catalyst, or Raney Nickel) in alkaline aqueous solution.

    • Product:DL-5-(4-hydroxybenzyl)hydantoin (Saturated Racemate).[1][2]

PART 3: BIOCATALYTIC VALORIZATION (THE HYDANTOINASE PROCESS)

The industrial utility of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione is realized through its enzymatic conversion to chiral Tyrosine.[1][2] This process exploits the spontaneous or enzymatic racemization of the hydantoin ring under alkaline conditions, coupled with stereoselective hydrolysis.

The "Dynamic Kinetic Resolution" Mechanism

In a chemical resolution, the maximum yield of an enantiomer is 50%. In the Hydantoinase Process, the unreacted enantiomer of the hydantoin continuously racemizes (flips between D and L forms) to maintain equilibrium as the target enantiomer is depleted by the enzyme. This drives the reaction to 100% theoretical yield .

Enzyme Cascade:

  • Hydantoin Racemase (HydRac): Rapidly interconverts D- and L-5-(4-hydroxybenzyl)hydantoin.[1][2]

  • D-Hydantoinase (D-Hyd): Stereoselectively hydrolyzes the D-hydantoin ring to open the N-carbamoyl-D-tyrosine .[1][2]

  • D-Carbamoylase (D-Carb): Cleaves the carbamoyl group to release free D-Tyrosine , CO₂, and NH₃.[2]

Process Flow Diagram

HydantoinaseProcess L_Hyd L-5-(4-Hydroxybenzyl) hydantoin D_Hyd D-5-(4-Hydroxybenzyl) hydantoin L_Hyd->D_Hyd Hydantoin Racemase (or Chemical Racemization) N_Carb N-Carbamoyl-D-Tyrosine D_Hyd->N_Carb D-Hydantoinase (Hydrolysis) D_Tyr D-Tyrosine (Final Product) N_Carb->D_Tyr D-Carbamoylase (Decarbamoylation) CO2 CO2 + NH3 N_Carb->CO2

Caption: The Dynamic Kinetic Resolution pathway converting racemic Tyrosine Hydantoin into optically pure D-Tyrosine.

PART 4: PHYSICAL PROPERTIES & HANDLING[2]

PropertyDescription
Appearance White to off-white crystalline powder or fine needles.[1][2]
Melting Point High melting solid (>220°C).[2][5] Decomposes upon melting.[2]
Solubility (Water) Low in neutral water (<1 g/L).[2]
Solubility (Alkaline) Highly soluble in dilute NaOH or KOH due to deprotonation of the imide (N3-H) and phenol (OH).[2]
pKa pKa1 (Phenol): ~10.0 pKa2 (Imide): ~9.1 (The imide proton is more acidic).
Stability Stable under acidic and neutral conditions. Hydrolyzes slowly in strong base; racemizes rapidly at pH > 8.[2]

Handling Precautions:

  • Dust Hazard: As a fine powder, use a fume hood to avoid inhalation.

  • Base Sensitivity: When dissolving in base for analysis, prepare fresh; prolonged exposure to high pH (>12) can cause ring opening (hydrolysis) to hydantoic acid.

References

  • Synthesis of Tyrosine Hydantoin Polymers: Title: Tyrosine-derived novel antimicrobial hydantoin polymers: synthesis and evaluation of anti-bacterial activities.[2][3] Source: Taylor & Francis (2017).[2] URL:[Link][2]

  • Hydantoinase Process Overview: Title: Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids.[6][7] Source: Current Opinion in Biotechnology (2001).[2][6] URL:[Link]

  • Industrial Production of D-p-Hydroxyphenylglycine (Analogous Process): Title: Enzymatic route for the production of D-p-hydroxyphenylglycine from D,L-p-hydroxyphenylhydantoin.[1][2][8] Source: ResearchGate.[2][9] URL:[Link]

  • Chemical Identity & Structure: Title: 5-(4-Hydroxybenzyl)hydantoin | Chemical Substance Information.[1][2] Source: J-GLOBAL.[1][2] URL:[Link][2][5][8][10]

Sources

Introduction to Hydantoin Synthesis Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Hydantoin Scaffold

The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for anticonvulsants (Phenytoin), antiandrogens (Nilutamide, Enzalutamide), and aldose reductase inhibitors. Its structural rigidity, hydrogen-bonding capability, and metabolic stability make it an ideal template for structure-activity relationship (SAR) studies.

However, the synthesis of hydantoins is not a "one-size-fits-all" operation. The choice of method dictates stereochemical outcome, substituent diversity, and scalability. This guide deconstructs the three primary synthetic pathways—Bucherer-Bergs , Urech , and Biltz —providing the mechanistic insight and protocols necessary for reproducible success.

Method Selection Framework

Before initiating synthesis, select the appropriate pathway based on your available starting materials and stereochemical requirements.

MethodSelection Start Select Starting Material Ketone Ketone / Aldehyde Start->Ketone AminoAcid Chiral Amino Acid Start->AminoAcid Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Start->Dicarbonyl BB Bucherer-Bergs Reaction (Thermodynamic Control) Ketone->BB General Use Strecker Strecker-Urea Route (Kinetic Control) Ketone->Strecker Stereoselectivity Required Urech Urech Synthesis (Retains Chirality) AminoAcid->Urech Enantiopure Target Biltz Biltz Synthesis (Specific for 5,5-Diaryl) Dicarbonyl->Biltz Phenytoin Analogs

Figure 1: Decision matrix for hydantoin synthesis methods.

The Bucherer-Bergs Reaction

Best for: Accessing 5,5-disubstituted hydantoins from ketones.[1][2][3][4] Mechanism Type: Multicomponent, Thermodynamic Control.

The Bucherer-Bergs reaction is the workhorse for converting ketones into hydantoins.[5] Unlike the Strecker synthesis, which yields


-amino nitriles (often kinetically controlled), the Bucherer-Bergs reaction operates under thermodynamic control, often yielding the diastereomer where the bulky group at C5 is cis to the N1 nitrogen [1].
Mechanistic Pathway

The reaction proceeds through a "danger zone" intermediate—the aminonitrile—which must be carbonylated rather than hydrolyzed.

BuchererBergs Ketone Ketone (R1-CO-R2) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + (NH4)2CO3 Carbamate N-Carbamoyl Intermediate Aminonitrile->Carbamate + CO2 Hydantoin 5,5-Disubstituted Hydantoin Carbamate->Hydantoin Cyclization

Figure 2: The sequential assembly of the hydantoin ring via Bucherer-Bergs.[6]

Standard Operating Procedure (SOP)

Scale: 10 mmol Reagents: Ketone (1 eq), KCN (2 eq),


 (4 eq).
  • Preparation: In a pressure tube or round-bottom flask, dissolve the ketone (10 mmol) in 50% EtOH/H

    
    O (20 mL).
    
  • Addition: Add

    
     (40 mmol) followed by KCN (20 mmol). Caution: KCN is highly toxic. Work in a well-ventilated fume hood with a bleach trap ready.
    
  • Reaction: Seal the tube and heat to 60–70 °C for 12–24 hours.

    • Note: Monitoring by TLC is difficult due to the polarity of intermediates. LC-MS is preferred.

  • Workup:

    • Cool the mixture to 0 °C.

    • Acidify carefully with concentrated HCl to pH ~2. Caution: HCN gas evolution. Perform strictly in a hood.

    • The hydantoin usually precipitates as a white solid. Filter and wash with cold water.[7]

  • Purification: Recrystallization from EtOH/Water is standard.[5]

Expert Insight: If the ketone is sterically hindered (e.g., Adamantanone), use acetamide or DMF as a co-solvent to increase the boiling point and solubility [2].

The Urech Synthesis

Best for: Synthesizing enantiopure 5-monosubstituted hydantoins from chiral amino acids. Mechanism Type: Acid-catalyzed cyclization.

When chirality must be preserved, the Bucherer-Bergs method fails because the intermediate imine formation destroys the stereocenter. The Urech synthesis avoids this by using pre-formed chiral amino acids.[8]

Protocol: Microwave-Assisted One-Pot Variant

Modern adaptations utilize microwave irradiation to reduce reaction times from hours to minutes and minimize epimerization [3].

Reagents: L-Amino Acid (1 eq), Potassium Cyanate (KOCN, 1.5 eq), HCl.

  • Carbamylation: Suspend L-amino acid (5 mmol) in water (5 mL). Add KOCN (7.5 mmol).

  • Heating: Microwave at 80 °C for 15 minutes. This forms the ureido acid (N-carbamoyl amino acid).

  • Cyclization: Add conc. HCl (5 mL) directly to the vessel. Microwave at 100 °C for 10 minutes.

  • Isolation: Cool on ice. The product precipitates. Filter and dry.

Critical Control Point: Avoid prolonged heating in the second step to prevent racemization of the C5 center.

The Biltz Synthesis

Best for: 5,5-Diarylhydantoins (e.g., Phenytoin). Mechanism Type: Benzilic acid rearrangement.

This method is specific to 1,2-dicarbonyls (like benzil). It involves a base-catalyzed condensation with urea followed by a rearrangement.[9][10]

Protocol
  • Dissolution: Dissolve Benzil (10 mmol) and Urea (15 mmol) in Ethanol (25 mL).

  • Basification: Add 30% aqueous NaOH (5 mL).

  • Reflux: Heat to reflux for 2 hours. The solution will turn deep purple/brown, then fade.

  • Precipitation: Cool and pour into ice water (100 mL). The product is soluble as the sodium salt. Filter off any unreacted benzil (solid).

  • Acidification: Acidify the filtrate with HCl to precipitate 5,5-diphenylhydantoin.

Comparison of Methodologies

FeatureBucherer-BergsUrech SynthesisBiltz Synthesis
Starting Material Ketones / AldehydesAmino Acids1,2-Dicarbonyls
Product Type 5,5-Disubstituted / 5-Substituted5-Monosubstituted (Chiral)5,5-Diaryl
Atom Economy High (Multicomponent)ModerateModerate
Stereochemistry Thermodynamic Mix (often cis)Retains ConfigurationRacemic (if applicable)
Key Reagent Cyanide (KCN/NaCN)Cyanate (KOCN)Urea + Strong Base
Typical Yield 60–90%70–95%50–80%

Troubleshooting & Optimization

Problem: Low Yield in Bucherer-Bergs

  • Cause: Loss of volatile HCN or ammonia.

  • Fix: Use a sealed pressure tube. Ensure

    
     is fresh (it decomposes to bicarbonate over time).
    

Problem: Epimerization in Urech Synthesis

  • Cause: Harsh acidic cyclization conditions.

  • Fix: Use milder cyclizing agents like carbonyldiimidazole (CDI) or perform the reaction in non-aqueous conditions (e.g., acetic acid/reflux) if the microwave method is too aggressive [4].

Problem: "Oiling Out" of Product

  • Cause: Product is not crystallizing from the aqueous layer.

  • Fix: Extract the acidified aqueous layer with Ethyl Acetate (3x), dry over MgSO

    
    , and evaporate. Recrystallize the residue from minimal hot ethanol.
    

References

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(22), 3339–3350. Link

  • Sarges, R., et al. (1990).[1] Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones.[1] Journal of Medicinal Chemistry, 33(7), 1859–1865. Link

  • Paul, S., Gupta, M., Gupta, R., & Loupy, A. (2002).[7] Microwave Assisted Synthesis of 1,5-Disubstituted Hydantoins/Thiohydantoins Solvent Free Conditions. Synthesis, 2002(1), 75–78.[7][11] Link

  • Declas, N., Le Vaillant, F., & Waser, J. (2019).[7][8] Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone.[8] Organic Letters, 21(2), 524–528.[7][8] Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of p-Hydroxyphenylhydantoin (p-HPH)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining "p-HPH" in the Context of Pharmaceutical Sciences

The acronym "p-HPH" in the realm of pharmaceutical research and development most commonly refers to p-Hydroxyphenylhydantoin . This identification is crucial, as the abbreviation can be context-dependent. Within this guide, "p-HPH" will be used synonymously with p-Hydroxyphenylhydantoin, a compound of significant interest due to its role as a metabolite and its use as a synthetic intermediate. Specifically, this guide will focus on 5-(4-Hydroxyphenyl)-5-phenylhydantoin, a major metabolite of the anticonvulsant drug Phenytoin[1][2][3]. Understanding the physicochemical properties of this molecule is paramount for toxicological studies, metabolite identification, and in the synthesis of other pharmacologically active compounds, such as β-lactam antibiotics[4].

This document provides a comprehensive overview of the known physical and chemical properties of p-HPH, outlines detailed methodologies for their experimental determination, and discusses the implications of these properties in drug development.

Chemical Identity and Structure

Proper characterization begins with an unambiguous identification of the molecular entity.

  • IUPAC Name: 5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione[2]

  • Synonyms: p-Hydroxyphenytoin, 4-Hydroxyphenytoin, 5-(p-Hydroxyphenyl)-5-phenylhydantoin, p-HPPH[1][2][5]

  • Molecular Formula: C₁₅H₁₂N₂O₃[2]

  • Molecular Weight: 268.27 g/mol [2][6]

  • CAS Number: 2784-27-2[2][3]

The molecular structure of p-HPH features a hydantoin ring substituted at the 5-position with both a phenyl group and a p-hydroxyphenyl group. This structure is fundamental to its chemical behavior, including its acidity, lipophilicity, and potential for hydrogen bonding.

Caption: Molecular structure of p-HPH.

Physicochemical Properties

A quantitative understanding of the physicochemical properties of p-HPH is essential for predicting its behavior in biological systems and during formulation.

PropertyValueSource
Appearance White to off-white solid/crystalline powder.[4][7]
Melting Point >300 °C[3][7]
pKa 8.37 ± 0.10 (Predicted)[7]
Water Solubility 36 mg/L (at 37 °C)[7]
XLogP3 2.1[2][6]
Solubility Profile

The solubility of p-HPH is a critical parameter influencing its absorption and distribution. As indicated, its aqueous solubility is low[7]. However, it is soluble in organic solvents such as a mixture of dimethylformamide (DMF) and methanol[7]. The low water solubility is a key challenge in both in vitro studies and potential therapeutic applications, often necessitating the use of co-solvents or formulation strategies to achieve desired concentrations.

Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. For p-HPH, the calculated XLogP3 value is 2.1[2][6]. This moderate lipophilicity suggests that the compound can partition into lipid environments. It is important to consider that for an ionizable molecule like p-HPH, the LogD will be pH-dependent. At physiological pH (around 7.4), which is below the predicted pKa of the phenolic hydroxyl group (8.37), the molecule will be predominantly in its neutral, more lipophilic form.

Acidity (pKa)

The predicted pKa of 8.37 for p-HPH is attributed to the phenolic hydroxyl group[7]. The hydantoin ring also contains acidic protons on the nitrogen atoms. The pKa value is crucial as it dictates the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The Henderson-Hasselbalch equation can be used to calculate the ratio of the ionized to the un-ionized form at a given pH.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of data, standardized experimental protocols are essential.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of p-HPH in water.

  • Materials: p-HPH, purified water (USP/EP grade), pH meter, constant temperature shaker, centrifuge, HPLC system with UV detector.

  • Procedure:

    • Add an excess amount of p-HPH to a known volume of water in a sealed container.

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Centrifuge an aliquot of the suspension to separate the solid from the supernatant.

    • Carefully withdraw a sample of the clear supernatant.

    • Dilute the sample with a suitable solvent if necessary.

    • Quantify the concentration of p-HPH in the sample using a validated HPLC-UV method.

    • Perform the experiment in triplicate.

G cluster_0 Solubility Determination Workflow A Add excess p-HPH to water B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid B->C D Collect clear supernatant C->D E Quantify concentration by HPLC-UV D->E

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione from Phenol

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract: This document provides a comprehensive guide for the multi-step synthesis of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione, a valuable heterocyclic compound, commencing from the readily available starting material, phenol. The described synthetic pathway involves an initial formylation of phenol to yield 4-hydroxybenzaldehyde, which is subsequently converted to the target hydantoin via the Bucherer-Bergs reaction. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed, step-by-step protocols, mechanistic insights, and critical safety information.

Introduction and Rationale

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, also known as nor-tyrosine hydantoin, belongs to the hydantoin class of heterocyclic compounds. Hydantoin derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[1] The structural motif of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione is found in various pharmacologically active molecules and serves as a crucial intermediate in the synthesis of non-natural α-amino acids.[2]

The synthesis of this target molecule from phenol is a logical and cost-effective approach, leveraging a common and inexpensive industrial chemical. The chosen synthetic route is a two-step process designed for efficiency and scalability. The initial step focuses on the regioselective formylation of phenol to produce the key intermediate, 4-hydroxybenzaldehyde. The subsequent step employs the robust and well-established Bucherer-Bergs multicomponent reaction to construct the hydantoin ring.[2][3][4]

This guide is structured to provide not only a reproducible protocol but also a deep understanding of the chemical principles governing each transformation. By explaining the causality behind experimental choices, we aim to empower researchers to troubleshoot and adapt these methods for their specific needs.

Overall Synthetic Strategy

The synthesis is partitioned into two primary stages, as depicted in the workflow diagram below. The initial stage is the conversion of phenol to 4-hydroxybenzaldehyde. This is a critical step where regioselectivity is paramount to ensure the formation of the desired para-substituted product. Several methods exist for the ortho-formylation of phenols, such as the Reimer-Tiemann and Duff reactions.[5][6][7][8][9][10][11] For the synthesis of the para isomer, alternative strategies are often preferred. The second stage is the formation of the imidazolidine-2,4-dione ring from 4-hydroxybenzaldehyde using the Bucherer-Bergs reaction, a reliable one-pot multicomponent synthesis.[2][3][4][12]

Synthetic_Workflow Overall Synthetic Workflow Phenol Phenol p_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenol->p_Hydroxybenzaldehyde Step 1: Formylation (e.g., Vilsmeier-Haack or Fries Rearrangement) Target 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione p_Hydroxybenzaldehyde->Target Step 2: Bucherer-Bergs Reaction (KCN, (NH4)2CO3)

Caption: Overall two-step synthetic route from phenol to the target molecule.

Stage 1: Synthesis of 4-Hydroxybenzaldehyde from Phenol

The introduction of a formyl group onto the phenol ring is a foundational step. While classic methods like the Reimer-Tiemann reaction predominantly yield the ortho-isomer (salicylaldehyde), achieving high yields of the para-isomer, 4-hydroxybenzaldehyde, requires a different strategic approach.[5][6] The Vilsmeier-Haack reaction and the Fries rearrangement of phenyl formate are effective methods for this purpose.[13][14][15]

Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.

Materials and Reagents:

  • Phenol

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Toluene

  • Dichloromethane (DCM)

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

Safety Precautions:

  • Phenol: Toxic and corrosive. Readily absorbed through the skin and can cause severe burns.[16]

  • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water.

  • Toluene and Dichloromethane: Flammable and volatile organic solvents.

  • All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation: In a dry three-neck flask under a nitrogen atmosphere, add toluene and DMF. Cool the mixture in an ice bath to 0-5 °C. Slowly add POCl₃ dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve phenol in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-hydroxybenzaldehyde.

Parameter Value/Condition Rationale
Solvent Toluene/DCMToluene is used for the Vilsmeier reagent formation, while DCM is a suitable solvent for the phenol and the extraction process.
Temperature 0-10 °C (reagent formation), 40-50 °C (reaction)Low temperature for reagent formation prevents degradation. Moderate heating drives the formylation reaction to completion.
Reaction Time 2-4 hoursSufficient time for the reaction to proceed to completion, as monitored by TLC.
Purification Column ChromatographyEssential for separating the desired para-isomer from any ortho-isomer and other byproducts.

Stage 2: Bucherer-Bergs Synthesis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

The Bucherer-Bergs reaction is a classic and highly effective method for the synthesis of hydantoins from aldehydes or ketones.[2][3] It is a one-pot, multicomponent reaction involving the carbonyl compound, an alkali metal cyanide (like potassium or sodium cyanide), and ammonium carbonate.[12]

Mechanistic Insight

The reaction proceeds through several key steps:

  • Formation of an aminonitrile from the aldehyde, ammonia (from ammonium carbonate), and cyanide. This is mechanistically related to the Strecker amino acid synthesis.[17][18][19]

  • Nucleophilic attack of the amino group of the aminonitrile on carbon dioxide (also derived from ammonium carbonate).

  • Intramolecular cyclization to form an imino-oxazolidinone intermediate.

  • Rearrangement of this intermediate to the more stable hydantoin ring system.[4]

Bucherer_Bergs_Mechanism Simplified Bucherer-Bergs Reaction Pathway Aldehyde 4-Hydroxybenzaldehyde Aminonitrile α-Aminonitrile Intermediate Aldehyde->Aminonitrile + NH3, + CN- Reagents KCN, (NH4)2CO3 Reagents->Aminonitrile Hydantoin 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione Reagents->Hydantoin Aminonitrile->Hydantoin + CO2, Cyclization, Rearrangement

Caption: Key stages in the Bucherer-Bergs synthesis of the target hydantoin.

Protocol: Bucherer-Bergs Reaction

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and flask for filtration

Safety Precautions:

  • Potassium/Sodium Cyanide: Highly toxic.[12] Ingestion, inhalation, or skin contact can be fatal. Must be handled with extreme care in a fume hood. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.[12]

  • Ammonium Carbonate: Can release ammonia gas, which is an irritant.

  • The reaction should be performed in a well-ventilated fume hood, and appropriate PPE must be worn at all times.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in ethanol. Add water, followed by ammonium carbonate and potassium cyanide.

  • Reaction: Heat the mixture to reflux (typically around 60-70 °C) with vigorous stirring for 4-6 hours.[3] The reaction mixture will likely become a thick slurry.

  • Cooling and Filtration (Initial): Cool the reaction mixture to room temperature and then in an ice bath. Filter the resulting precipitate and wash it with cold water.

  • Purification via Acid-Base Extraction: a. Suspend the crude solid in a dilute aqueous sodium hydroxide solution to dissolve the hydantoin. b. Filter the solution to remove any unreacted aldehyde or insoluble impurities. c. Cool the filtrate in an ice bath and carefully acidify with dilute hydrochloric acid until the pH is acidic (pH ~2-3), causing the purified hydantoin to precipitate.[20]

  • Final Isolation and Drying: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Parameter Molar Ratio (Aldehyde:KCN:(NH₄)₂CO₃) Rationale
Stoichiometry 1 : 2 : 2Using an excess of cyanide and ammonium carbonate ensures the reaction goes to completion.[12]
Solvent System Ethanol/WaterAn aqueous ethanol mixture is a common and effective solvent for this reaction, dissolving the reactants sufficiently.[3]
Temperature 60-70 °CThis temperature range provides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation of reactants or products.[3]
pH Control Maintained by (NH₄)₂CO₃Ammonium carbonate acts as a buffer, maintaining a slightly alkaline pH which is optimal for the reaction.[12]

Characterization of the Final Product

The identity and purity of the synthesized 5-(4-hydroxybenzyl)imidazolidine-2,4-dione should be confirmed using standard analytical techniques.

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the hydroxybenzyl group, the methylene protons, the methine proton at the 5-position of the hydantoin ring, and the N-H protons of the hydantoin.

    • ¹³C NMR: Expect signals for the carbonyl carbons of the hydantoin ring, the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for O-H (phenol), N-H (amide), C=O (amide/hydantoin), and C-H (aromatic and aliphatic) stretching vibrations.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its molecular formula through high-resolution mass spectrometry (HRMS).

Troubleshooting and Field-Proven Insights

  • Low Yield in Formylation: If the yield of 4-hydroxybenzaldehyde is low, ensure all reagents and glassware were scrupulously dry for the Vilsmeier-Haack reaction. The Vilsmeier reagent is highly sensitive to moisture. Incomplete hydrolysis of the intermediate can also lead to lower yields.

  • Incomplete Bucherer-Bergs Reaction: A common issue is the precipitation of reactants or intermediates. Ensure vigorous stirring throughout the reaction. If the reaction stalls, adding a small amount of additional solvent or increasing the temperature slightly may help.

  • Purification Challenges: The final product is often poorly soluble in many common organic solvents. The acid-base extraction/precipitation method described is a highly effective purification technique. Recrystallization from a suitable solvent like ethanol/water can also be employed for further purification if needed.

Conclusion

This application note details a reliable and well-documented two-step synthesis of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione from phenol. By providing clear protocols, explaining the underlying chemical principles, and emphasizing critical safety considerations, this guide serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis and characterization of this important hydantoin derivative can pave the way for further research into its biological activities and applications in drug discovery.

References

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. [Link]

  • Synthesis of 5-(4-methoxy-benzyl)-hydantoin (IV). PrepChem.com. [Link]

  • Jia, H.-H., et al. (2005). 5-(4-Fluorobenzylidene)imidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

  • 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. (2012). National Center for Biotechnology Information. [Link]

  • Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. (2013). Molecules. [Link]

  • How do you synthesize 4-hydroxy benzaldehyde from phenol using vilsmeier -haack method? (2023). Brainly.in. [Link]

  • Hydantoin synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of imidazolidine 2,4 – dione derivatives. (2022). ScienceScholar. [Link]

  • SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar. [Link]

  • Synthetic method for p-hydroxybenzaldehyde.
  • SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5- (SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION. (2012). TSI Journals. [Link]

  • Synthesis of new 5-benzylidene-hydantoin esters. Semantic Scholar. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). National Center for Biotechnology Information. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. ResearchGate. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Simultaneous determination of volatile phenol, cyanide, anionic surfactant, and ammonia nitrogen in drinking water by a continuous flow analyzer. ResearchGate. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. [Link]

  • Method for producing 5- (substituted benzyl) hydantoins.
  • Fact Sheet: Phenol-Chloroform Extraction. (2018). University of Pennsylvania EHRS. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis method of p-hydroxybenzaldehyde.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. [Link]

  • Duff Reaction. Cambridge University Press. [Link]

  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. LOCKSS. [Link]

  • Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. (2023). The Journal of Organic Chemistry. [Link]

  • Reimer-Tiemann Reaction. YouTube. [Link]

  • Simultaneous determination of volatile phenol, cyanide, anionic surfactant, and ammonia nitrogen in drinking water by a continuous flow analyzer. (2020). National Center for Biotechnology Information. [Link]

  • Spectroscopic (FT-IR,1H and 13C NMR) characterization and density functional theory calculations for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO). ResearchGate. [Link]

  • Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. (2023). Organic Letters. [Link]

  • Synthesis of 4-hydroxybenzaldehyde. PrepChem.com. [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. [Link]

  • Strecker Amino Acid Synthesis. YouTube. [Link]

  • Reimer Tiemann Reaction Mechanism. (2025). GeeksforGeeks. [Link]

  • Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science. [Link]

  • Reimer Tiemann Reaction. Khan Academy. [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. RepHip UNR. [Link]

Sources

High-Purity Synthesis of 5-(4-Hydroxyphenyl)hydantoin (p-HPH)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2025-HPH [1]

Executive Summary & Scope

This application note details the laboratory-scale synthesis of 5-(4-hydroxyphenyl)hydantoin (p-HPH) , a critical chiral precursor in the manufacturing of semi-synthetic


-lactam antibiotics such as Amoxicillin and Cefadroxil.[1]

While the historical industrial standard relies on the Bucherer-Bergs reaction, modern process chemistry increasingly favors non-cyanide routes to align with Green Chemistry principles.[1] This guide provides two distinct protocols:

  • Method A (The Gold Standard): The Bucherer-Bergs reaction using p-hydroxybenzaldehyde. High yield, established robustness.[1]

  • Method B (Green Alternative): Acid-catalyzed ureidoalkylation using phenol and glyoxylic acid. Cyanide-free, lower toxicity profile.[1]

Disambiguation Note: This guide focuses on the mono-substituted hydantoin (CAS: 24201-13-6), not the phenytoin metabolite 5-(4-hydroxyphenyl)-5-phenylhydantoin.[1]

Critical Safety & Pre-requisites

WARNING: HIGH-RISK PROTOCOLS (Method A)

  • Cyanide Hazard: Method A utilizes Potassium/Sodium Cyanide.[1][2] Contact with acid releases lethal HCN gas. Work strictly in a functioning fume hood. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) immediately accessible.[1]

  • Ammonia Pressure: The reaction generates ammonia and carbon dioxide.[1] Ensure glassware is rated for slight pressure or properly vented.

  • Thermal Hazards: Method B involves strong acid catalysis at elevated temperatures (

    
    ).
    

Reaction Mechanism & Logic

Mechanistic Pathway (Bucherer-Bergs)

The formation of p-HPH proceeds via a multi-component condensation.[1] The ammonium carbonate serves a dual role: providing the amine source and the carbon dioxide source for the hydantoin ring.[1][2]

BuchererBergs Aldehyde p-Hydroxybenzaldehyde Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin + KCN Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 Carbamate Carbamate Intermediate Aminonitrile->Carbamate + CO2 HPH p-HPH (Product) Carbamate->HPH Cyclization - H2O KCN KCN NH4 (NH4)2CO3 CO2 CO2 (in situ)

Figure 1: Mechanistic flow of the Bucherer-Bergs synthesis.[1]

Method A: Bucherer-Bergs Protocol (Standard)

Best for: High purity requirements, maximizing yield from expensive aldehydes.[1]

Reagents & Stoichiometry
ComponentRoleEq.Mass/Vol (Scale)
p-Hydroxybenzaldehyde Limiting Reagent1.012.2 g (100 mmol)
Ammonium Carbonate Amine/CO2 Source3.028.8 g
Potassium Cyanide (KCN) Cyanide Source1.27.8 g
Ethanol/Water (1:1) Solvent-150 mL
Step-by-Step Procedure
  • Solubilization: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-hydroxybenzaldehyde (12.2 g) in 150 mL of 50% aqueous ethanol.

  • Carbonate Addition: Add ammonium carbonate (28.8 g) to the mixture. Stir for 10 minutes at room temperature until partially dissolved.

    • Insight: Excess ammonium carbonate is crucial to suppress the formation of imino-nitrile byproducts and ensure sufficient CO2 concentration for the carbamate formation step.[1]

  • Cyanide Addition (CRITICAL): Carefully add KCN (7.8 g). Do not add acid.

  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Observation: The solution will turn from clear/yellow to a darker amber. A precipitate may begin to form.[1][3]

  • Temperature Ramp: Increase temperature to 80°C for 1 hour to drive the cyclization to completion.

  • Work-up (Degassing): Remove the condenser and heat at 90°C for 30 minutes (in a well-ventilated hood) to drive off excess ammonia and decompose unreacted carbonate.

    • Validation: Use wet pH paper at the flask neck. Vapor should be basic (blue). Continue until ammonia evolution slows significantly.

  • Precipitation: Cool the solution to 10°C in an ice bath. Acidify carefully with Conc. HCl to pH 2.0 .

    • Why? p-HPH is amphoteric but least soluble at acidic pH.[1]

  • Isolation: Filter the white-to-off-white precipitate.[1] Wash with cold water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 60°C overnight.

Expected Yield: 85-92% Appearance: White crystalline powder.[1]

Method B: Ureidoalkylation Protocol (Green/Cyanide-Free)

Best for: Labs restricting cyanide use; lower raw material costs.[1]

Reagents & Stoichiometry
ComponentRoleEq.Mass/Vol (Scale)
Phenol Substrate1.09.4 g (100 mmol)
Glyoxylic Acid (50% aq) C2 Source1.014.8 g (100 mmol)
Urea Nitrogen Source1.59.0 g
HCl (Conc.) Catalyst-10 mL
Water Solvent-50 mL
Step-by-Step Procedure
  • Condensation: In a 250 mL three-neck flask, charge Phenol (9.4 g), Urea (9.0 g), and Water (50 mL). Add Conc. HCl (10 mL).

  • Addition: Add Glyoxylic acid (50% aq, 14.8 g) dropwise over 30 minutes while stirring at 45°C .

    • Insight: Low temperature initially favors the formation of the intermediate

      
      -ureido acid without polymerizing the glyoxylic acid.[1]
      
  • Heating: Once addition is complete, ramp temperature to 85-90°C and reflux for 6 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] This step drives the electrophilic aromatic substitution on the phenol (para-position) and the subsequent ring closure.[1]

  • Crystallization: Cool the mixture slowly to room temperature, then to 4°C.

  • Filtration: Filter the crude solid.

  • Purification (Critical for this method): The crude often contains ortho-isomers or polymerized byproducts. Recrystallize from hot water or dilute ethanol to obtain pure p-isomer.[1]

Expected Yield: 60-70% (Lower than Method A, but safer).[1]

Analytical Validation (QC)

HPLC Method

To verify purity and separate the p-isomer from potential o-isomers.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm)
Mobile Phase Phosphate Buffer (10mM, pH 3.0) : Acetonitrile (85:[1]15)
Flow Rate 1.0 mL/min
Detection UV @ 225 nm (max absorption) or 254 nm
Retention Time ~4.5 min (p-HPH); ~6.2 min (o-HPH impurity)
NMR Characterization

H NMR (400 MHz, DMSO-

):
  • 
     10.65 (s, 1H, NH -3, imide)[1]
    
  • 
     9.35 (s, 1H, -OH )[1]
    
  • 
     8.32 (s, 1H, NH -1)[1]
    
  • 
     7.05 (d, J=8.4 Hz, 2H, Ar-H )[1]
    
  • 
     6.70 (d, J=8.4 Hz, 2H, Ar-H )[1]
    
  • 
     5.05 (s, 1H, CH -5)[1]
    
Workflow Visualization

Workflow Start Start: Select Route MethodA Method A: Bucherer-Bergs (Cyanide Route) Start->MethodA MethodB Method B: Ureidoalkylation (Green Route) Start->MethodB StepA1 Mix Aldehyde + (NH4)2CO3 in 50% EtOH MethodA->StepA1 StepA2 Add KCN (Careful!) Heat 60°C -> 80°C StepA1->StepA2 StepA3 Acidify to pH 2 Precipitate StepA2->StepA3 QC QC: HPLC & NMR (Target >98% Purity) StepA3->QC StepB1 Mix Phenol + Urea + HCl MethodB->StepB1 StepB2 Dropwise Glyoxylic Acid @ 45°C StepB1->StepB2 StepB3 Reflux 90°C (6 hrs) Cool to Crystallize StepB2->StepB3 StepB3->QC End Final Product: p-HPH QC->End

Figure 2: Comparative workflow for Method A and Method B.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete cyclization or pH too high during workup.[1]Ensure temp reaches 80°C in step 5. Verify pH is < 2.5 during precipitation.
Dark Coloration Oxidation of phenol/aldehyde.Perform reaction under Nitrogen atmosphere. Add trace sodium metabisulfite.
Oily Product (Method B) Polymerization of glyoxylic acid.[1]Ensure slow addition of glyoxylic acid at lower temp (45°C) before ramping heat.[1]
High ortho impurity Temperature too high during addition (Method B).Strictly control addition temp. Recrystallize from water.[3]

References

  • Ware, E. (1950).[1][4] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1][4] Link (Foundational Review of Bucherer-Bergs).

  • Ohashi, T., et al. (1981).[1] "A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis." Agricultural and Biological Chemistry, 45(4), 831-838.[1] Link (Primary source for Ureidoalkylation/Green route).

  • Drauz, K., et al. (1991).[1] "Enzymatic synthesis of amino acids." Journal of Biotechnology, 169-180.[1] (Context for p-HPH as D-HPG precursor).

  • Google Patents. (2011). "Method for preparing 4-hydroxyphenyl hydantoin." CN101973941A. Link (Industrial optimization of the Glyoxylic acid route).

Sources

The Versatile Intermediate: A Guide to the Synthesis and Application of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal and agricultural chemistry, the strategic use of versatile synthetic intermediates is paramount to the efficient discovery and development of novel bioactive molecules. Among these crucial building blocks is 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, a hydantoin derivative that serves as a linchpin in the synthesis of a diverse array of compounds, from potent antidiabetic agents to innovative herbicides. Its unique structural combination of a reactive hydantoin core, a nucleophilic phenolic hydroxyl group, and a chiral center makes it a molecule of significant interest to researchers in drug development and agrochemical synthesis.

This comprehensive guide provides an in-depth exploration of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, offering detailed synthetic protocols, mechanistic insights, and practical application notes for its use as a synthetic intermediate. The information presented herein is curated to empower researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this valuable compound.

Compound Profile: 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, also known as (p-hydroxyphenyl)hydantoin, is a heterocyclic compound featuring a central imidazolidine-2,4-dione (hydantoin) ring substituted at the 5-position with a 4-hydroxybenzyl group.[1] This structure possesses several key reactive sites that are amenable to a variety of chemical transformations.

Key Structural Features and Reactivity:

  • Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is a potent nucleophile, making it an ideal site for O-alkylation reactions, such as the Williamson ether synthesis, and esterification.[2]

  • Hydantoin Ring Nitrogens: The two nitrogen atoms within the hydantoin ring are nucleophilic and can undergo reactions such as N-alkylation, N-acylation, and Mannich reactions. The N-3 position is generally more reactive due to the higher acidity of its proton.

  • Methylene Bridge: The benzylic protons adjacent to the hydantoin ring can be reactive under certain conditions, although this is less commonly exploited.

  • Chirality: The C-5 position of the hydantoin ring is a stereocenter, allowing for the synthesis of enantiomerically pure final products if a chiral starting material or a stereoselective synthesis is employed.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.198 g/mol [1]
Appearance Solid[1]
CAS Number 67337-72-8[1]

Synthesis of the Intermediate: A One-Pot Approach

A straightforward and efficient method for the synthesis of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is a one-pot reaction involving phenol, glyoxylic acid, and urea in the presence of a strong acid catalyst.[1] This method offers a convergent and atom-economical route to the desired intermediate.

Synthesis cluster_conditions Phenol Phenol Intermediate 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione Phenol->Intermediate GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Intermediate Urea Urea Urea->Intermediate HCl HCl (catalyst) Heat Heat (370 K)

Figure 1: One-pot synthesis of the target intermediate.

Protocol: One-Pot Synthesis of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione[1]

Materials:

  • Phenol (0.05 mol)

  • Glyoxylic acid (0.06 mol)

  • Urea (0.06 mol)

  • Hydrochloric acid (37%, 80 mL)

  • Ethanol (for recrystallization)

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (0.05 mol), glyoxylic acid (0.06 mol), urea (0.06 mol), and hydrochloric acid (37%, 80 mL).

  • Heat the reaction mixture to 370 K (97 °C) with constant stirring for 6 hours.

  • After 6 hours, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the crude product with cold distilled water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione.

Expected Outcome:

This protocol should yield the title compound as a crystalline solid. The purity can be assessed by melting point determination and spectroscopic analysis.

Applications as a Synthetic Intermediate

The strategic location of multiple reactive functional groups makes 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione a versatile scaffold for the synthesis of a wide range of biologically active molecules. The following sections detail protocols for key transformations.

Application 1: O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group is readily alkylated using the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[3] This reaction is particularly relevant in the synthesis of the glitazone class of antidiabetic drugs.[2] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonation of the phenol with a base, acts as a nucleophile and attacks an alkyl halide.[3]

Williamson_Ether_Synthesis Intermediate 5-(4-Hydroxybenzyl)- imidazolidine-2,4-dione Product O-Alkylated Product Intermediate->Product Base Base (e.g., K₂CO₃, NaOH) Base->Product Deprotonation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product SN2 Attack

Figure 2: Williamson ether synthesis workflow.

Protocol: General Procedure for O-Alkylation

Materials:

  • 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (1.5 eq)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq) in anhydrous acetone or DMF, add the base (K₂CO₃ or NaOH, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide anion.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Application 2: N-Alkylation of the Hydantoin Ring

The nitrogen atoms of the hydantoin ring can be alkylated under basic conditions. The N-3 position is generally more acidic and therefore more readily alkylated. Selective N-1 alkylation can be more challenging.

Protocol: General Procedure for N-Alkylation[4]

Materials:

  • 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq)

  • Alkylating agent (e.g., methyl iodide, benzyl chloride) (1.1-2.2 eq)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.2-2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

Equipment:

  • Flame-dried round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Syringes for reagent addition

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq for mono-alkylation, 2.5 eq for di-alkylation) in anhydrous DMF.

  • Cool the suspension to 0 °C and slowly add a solution of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application 3: N-Acylation of the Hydantoin Ring

Acylation of the hydantoin nitrogens can be achieved using acyl halides or anhydrides in the presence of a base. This reaction introduces a carbonyl group, which can be a key feature in various biologically active molecules.

Protocol: General Procedure for N-Acylation

Materials:

  • 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq)

  • Acyl halide (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

Equipment:

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq) and the base (TEA or pyridine, 1.5 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add the acyl halide or anhydride (1.1 eq) dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Application 4: Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the case of hydantoins, the N-H protons are acidic and can participate in Mannich-type reactions with formaldehyde and a primary or secondary amine to form N-aminomethyl derivatives.

Mannich_Reaction Intermediate 5-(4-Hydroxybenzyl)- imidazolidine-2,4-dione Product N-Mannich Base Intermediate->Product Formaldehyde Formaldehyde Formaldehyde->Product Amine Primary or Secondary Amine (R₂NH) Amine->Product

Figure 3: General scheme of the Mannich reaction.

Protocol: General Procedure for the Mannich Reaction[5]

Materials:

  • 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq)

  • Formaldehyde (37% aqueous solution) (1.1 eq)

  • Primary or secondary amine (e.g., morpholine, piperidine) (1.1 eq)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, suspend 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq) in ethanol.

  • Add the amine (1.1 eq) and formaldehyde solution (1.1 eq) to the suspension.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir for the time required for the reaction to complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent if necessary.

Spectroscopic Characterization

Accurate characterization of the intermediate is crucial. Below is a summary of expected spectroscopic data for 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione based on available literature.

¹H NMR (DMSO-d₆, 300 MHz) δ:

  • ~9.25 ppm (s, 1H): Phenolic -OH proton.

  • ~10.0-11.5 ppm (br s, 2H): Two N-H protons of the hydantoin ring.

  • ~6.9-7.2 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.

  • ~6.6-6.8 ppm (d, 2H): Aromatic protons meta to the hydroxyl group.

  • ~4.4-4.6 ppm (dd, 1H): C-5 proton of the hydantoin ring.

  • ~2.8-3.0 ppm (m, 2H): Benzylic -CH₂- protons.

¹³C NMR (DMSO-d₆, 75 MHz) δ:

  • ~175 ppm: C-4 carbonyl carbon.

  • ~157 ppm: C-2 carbonyl carbon.

  • ~156 ppm: Aromatic carbon bearing the hydroxyl group.

  • ~130 ppm: Aromatic CH carbons.

  • ~128 ppm: Quaternary aromatic carbon.

  • ~115 ppm: Aromatic CH carbons.

  • ~58 ppm: C-5 carbon of the hydantoin ring.

  • ~35 ppm: Benzylic -CH₂- carbon.

IR (KBr, cm⁻¹):

  • ~3400-3200 cm⁻¹: O-H and N-H stretching vibrations.

  • ~1770 and ~1710 cm⁻¹: Two C=O stretching vibrations of the hydantoin ring.

  • ~1610, 1515 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching of the phenol.

Mass Spectrometry (EI):

  • m/z (%): 206 (M⁺), 107 (base peak, [HO-C₆H₄-CH₂]⁺).

Safety and Handling

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is a highly valuable and versatile synthetic intermediate. Its readily accessible reactive sites allow for a wide range of chemical modifications, making it a cornerstone in the synthesis of diverse and complex molecules with significant biological activities. The protocols and insights provided in this guide are intended to facilitate its effective use in research and development, paving the way for the discovery of new pharmaceuticals and agrochemicals.

References

  • Green Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. RSC Publishing.
  • Xue, S., Qin, Y., & Wang, L. (2014). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o649.
  • Google Patents. (n.d.). WO2009148195A1 - 5-(4-hydroxybenzyl)thiazolidine-2,4-dione as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same.
  • MDPI. (2022).
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ACS Organic & Inorganic Au. (2022).
  • International journal of health sciences. (2022).
  • MDPI. (n.d.). N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels.
  • ScienceScholar. (2022).
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
  • Fisher Scientific. (n.d.).
  • ACS Publications. (2018).
  • ResearchGate. (2014). Reactions with 2-Thiohydantoin, Synthesis of Imidazothiazolone Derivatives and Mannich Bases of 5-Arylidene-2-thiohydantoin.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • ResearchGate. (n.d.). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity.
  • PMC. (n.d.). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides.
  • Sigma-Aldrich. (2025).
  • PubChem. (n.d.). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione.
  • PMC. (n.d.).
  • PubMed Central. (n.d.).
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Scribd. (n.d.). Williamson Ether Synthesis Guide.
  • MDPI. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • ResearchGate. (2012).
  • Carl ROTH. (n.d.).
  • NIH. (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.
  • Organic Letters. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts.
  • YouTube. (2018). Williamson Ether Synthesis.
  • Biosynth. (2019).
  • PubMed. (n.d.). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.
  • 2,4-Pentanedione - SAFETY D
  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
  • Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019).
  • N alkylation

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Mass spectrometry of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Profiling of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Executive Summary & Scientific Context

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (MW 206.19 Da), commonly referred to as 5-(4-hydroxybenzyl)hydantoin , is a critical intermediate in the enzymatic synthesis of L-Tyrosine via the "hydantoinase process."[1] Unlike the drug metabolite 5-(p-hydroxyphenyl)-5-phenylhydantoin (derived from phenytoin), this molecule features a methylene bridge connecting the phenolic ring to the hydantoin core, imparting unique fragmentation behavior and polarity.

This Application Note provides a definitive protocol for the identification and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method prioritizes Electrospray Ionization (ESI) in both polarities to leverage the acidic nature of the imide protons (Negative Mode) and the benzylic stability (Positive Mode).

Key Applications:

  • Bioprocess Monitoring: Tracking conversion efficiency in enzymatic production of L-Tyrosine.

  • Metabolite Profiling: Identification of hydantoin derivatives in biological matrices.

  • Impurity Analysis: Detection of unreacted precursors in pharmaceutical raw materials.

Analytical Strategy & Mechanism

To ensure robust detection, we must address two chemical challenges: the polarity of the hydantoin ring (leading to poor retention on standard C18) and the potential for isobaric interference.

Ionization Physics
  • Negative Mode (ESI-): Preferred for quantification. The N-3 imide hydrogen is acidic (pKa ~9.1), allowing for facile deprotonation to form [M-H]- (m/z 205). This mode offers lower background noise and higher sensitivity.

  • Positive Mode (ESI+): Useful for structural confirmation.[2] Protonation occurs on the carbonyl oxygen, yielding [M+H]+ (m/z 207).[1] Fragmentation is driven by the stability of the 4-hydroxybenzyl cation (tropylium-like ion).

Chromatographic Retention

Standard C18 columns often fail to retain small, polar hydantoins, causing them to elute in the void volume (ion suppression zone).[1]

  • Solution: Use a Polar-Embedded C18 or HSS T3 (High Strength Silica) column. These phases resist pore dewetting in high-aqueous conditions and interact with the polar hydantoin moiety, ensuring adequate retention (

    
    ).
    

Experimental Protocols

Protocol A: Sample Preparation (Bioprocess Broth/Plasma)

Objective: Isolate the analyte while removing proteins and salts that suppress ionization.

  • Aliquoting: Transfer 100 µL of sample into a 1.5 mL centrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why? Acidified ACN precipitates proteins and disrupts protein-drug binding.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Collect the supernatant.

  • Dilution: Dilute 1:1 with HPLC-grade water.

    • Critical Step: Injecting pure ACN can cause peak broadening on aqueous-compatible columns. Matching the solvent strength to the initial mobile phase is mandatory.

Protocol B: LC-MS/MS Conditions
ParameterSetting / Specification
Instrument Triple Quadrupole (QqQ) or Q-TOF
Column Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent)
Column Temp 40°C
Flow Rate 0.35 mL/min
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Injection Vol 2 - 5 µL
Ionization ESI Negative (Primary) / ESI Positive (Secondary)
Capillary Voltage 2.5 kV (Neg) / 3.0 kV (Pos)
Desolvation Temp 450°C

Gradient Profile:

  • 0.0 min: 5% B (Hold for 0.5 min to stack polar analytes)

  • 5.0 min: Ramp to 40% B

  • 6.0 min: Ramp to 95% B (Wash)

  • 7.0 min: 95% B

  • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry & Fragmentation Pathways

Understanding the fragmentation is essential for designing Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Logic (ESI Positive, m/z 207)
  • Precursor: [M+H]+ = 207.

  • Primary Loss (Benzyl Cleavage): The bond between C5 of the hydantoin ring and the benzyl methylene is labile. Cleavage generates the stable 4-hydroxybenzyl cation (m/z 107) .

  • Secondary Loss (Ring Contraction): Loss of HNCO (isocyanic acid, 43 Da) from the hydantoin ring is a hallmark of this class, often followed by CO loss.[1]

Fragmentation Logic (ESI Negative, m/z 205)
  • Precursor: [M-H]- = 205.

  • Ring Cleavage (RDA): Retro-Diels-Alder type cleavage often results in the loss of HNCO (43 Da) yielding product ion m/z 162 .

  • Further Degradation: Loss of CO (28 Da) from the resulting fragment leads to m/z 134 .

Visualization: Fragmentation Workflow

G Start 5-(4-Hydroxybenzyl) imidazolidine-2,4-dione (MW 206.2) Pos_Prec [M+H]+ m/z 207 Start->Pos_Prec ESI (+) + H+ Neg_Prec [M-H]- m/z 205 Start->Neg_Prec ESI (-) - H+ Frag_107 m/z 107 (Hydroxybenzyl Cation) *Quantifier* Pos_Prec->Frag_107 Benzyl Cleavage (Major Path) Frag_136 m/z 136 (Loss of HNCO + CO) Pos_Prec->Frag_136 Ring Fragmentation Frag_162 m/z 162 (Loss of HNCO) Neg_Prec->Frag_162 RDA Cleavage (-43 Da) Frag_119 m/z 119 (Complex Rearrangement) Neg_Prec->Frag_119 Secondary Frag

Figure 1: Proposed fragmentation pathways in Positive and Negative ESI modes. The m/z 107 ion is the most stable quantifier in positive mode.

MRM Transition Table

For quantitative analysis on Triple Quadrupole instruments, use the following transitions. The "Quantifier" is the most intense/stable ion; "Qualifier" is used for confirmation.

PolarityPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
ESI (+) 207.1 107.1 2520Quantifier
ESI (+)207.1136.02515Qualifier
ESI (-) 205.1 162.1 2012Quantifier
ESI (-)205.1119.02025Qualifier

Troubleshooting & Self-Validation

  • Issue: Peak Tailing.

    • Cause: Interaction between the uncharged hydantoin and silanols on the column, or metal chelation by the phenolic group.

    • Fix: Ensure the mobile phase contains 0.1% Formic Acid. If tailing persists, switch to a column with "High Coverage" bonding or add 5mM Ammonium Acetate to buffer the pH.

  • Issue: Low Sensitivity in Positive Mode.

    • Cause: Hydantoins are weak bases.

    • Fix: Switch to Negative Mode (ESI-). Phenolic protons ionize readily in ESI-.

  • Validation Step:

    • Inject a "System Suitability Standard" (100 ng/mL) before every batch.

    • Acceptance Criteria: Retention time deviation < 0.1 min; Signal-to-Noise ratio > 10 for the Quantifier transition.

References

  • Suzuki, S., et al. (2005). Crystal structure of 5-(4-hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E. Link

  • Magiera, S., et al. (2013). Separation and determination of hydantoin derivatives by HPLC-UV and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews. Link

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link

Sources

Application Notes and Protocols for the X-ray Crystallography of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, a molecule of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of structural biology and drug design, offering a robust methodology from starting materials to a fully refined crystal structure. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both technical accuracy and practical success.

Introduction: The Significance of Structural Elucidation

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, a hydantoin derivative, belongs to a class of compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and blood sugar-lowering properties.[2] The precise three-dimensional arrangement of atoms within this molecule, which can only be definitively determined through X-ray crystallography, is paramount for understanding its structure-activity relationship (SAR). This knowledge is crucial for guiding the rational design of more potent and selective therapeutic agents.[3] Single-crystal X-ray diffraction provides unambiguous information on molecular conformation, stereochemistry, and intermolecular interactions, which are critical for computational modeling and drug design efforts.[3][4]

Synthesis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

A reliable synthesis of the title compound is a prerequisite for obtaining high-quality crystals. Several synthetic routes to hydantoin derivatives are known, including the Urech method and the Bucherer-Bergs reaction.[5][6] For this specific compound, a straightforward one-pot synthesis has been reported and is detailed below.[2]

Materials and Reagents
  • Phenol

  • Glyoxylic acid

  • Urea

  • Hydrochloric acid (37%)

  • Ethanol

  • Deionized water

Synthetic Protocol
  • In a round-bottom flask equipped with a reflux condenser, combine phenol (0.05 mol), glyoxylic acid (0.06 mol), and urea (0.06 mol).[2]

  • Add 80 mL of 37% hydrochloric acid to the flask.[2]

  • Heat the reaction mixture to 370 K (97 °C) and maintain this temperature for 6 hours with constant stirring.[2]

  • After 6 hours, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash thoroughly with cold deionized water to remove any unreacted starting materials and acid.

  • The crude product can be further purified by recrystallization from water to yield 5-(4-hydroxyphenyl)imidazolidine-2,4-dione.[2]

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in a structural study.[7] For small molecules like 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, several techniques can be employed. The choice of solvent and crystallization method is critical and often requires empirical screening.[8][9]

Rationale for Solvent Selection

The ideal solvent for crystallization should exhibit moderate solubility for the compound of interest, with solubility increasing with temperature. Ethanol has been successfully used to grow single crystals of the title compound.[2] Its polarity allows for the dissolution of the compound, while its volatility facilitates slow evaporation, a common and effective crystallization technique.[8]

Recommended Crystallization Protocol: Slow Evaporation
  • Dissolve a small amount of the purified 5-(4-hydroxyphenyl)imidazolidine-2,4-dione in a minimal amount of ethanol at room temperature to create a saturated or near-saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Cover the vial with a cap that has a small pinhole or with parafilm containing a few needle punctures. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant room temperature.

  • Monitor the vial over several days to a week for the formation of single, well-defined crystals. Crystals suitable for X-ray diffraction should be clear, have sharp edges, and be at least 0.1 mm in each dimension.[7]

Structure_Solution_Refinement Data_Collection Diffraction Data (Intensities) Phase_Problem Phase Problem Data_Collection->Phase_Problem Direct_Methods Direct Methods (e.g., SHELXS) Phase_Problem->Direct_Methods Statistical Phasing Initial_Model Initial Atomic Model Direct_Methods->Initial_Model Initial Electron Density Map Refinement Least-Squares Refinement (e.g., SHELXL) Initial_Model->Refinement Iterative Refinement Refinement->Initial_Model Improved Phases Final_Model Refined Crystal Structure Refinement->Final_Model Convergence

Sources

Application Note: High-Fidelity Quantification of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a definitive, field-ready protocol for the quantification of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (also referred to as Tyrosine Hydantoin or 5-(4-Hydroxybenzyl)hydantoin ).[1][2]

Unlike the common phenytoin metabolite (5-(4-hydroxyphenyl)-5-phenylhydantoin), this specific compound contains a benzyl linker, identifying it as the cyclized derivative of the amino acid Tyrosine.[1][2] It is a critical analyte in industrial biocatalysis (hydantoinase process) and a potential process-related impurity in pharmaceutical-grade L-Tyrosine production.[1][2]

Executive Summary

This guide details the validation-ready protocols for quantifying 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (Tyrosine Hydantoin) in complex biological matrices (fermentation broth) and drug substance powders.[1][2] We present two distinct methodologies:

  • HPLC-UV (Method A): Robust, cost-effective quantification for process monitoring (>1 µg/mL).[1][2]

  • LC-MS/MS (Method B): High-sensitivity trace analysis for impurity profiling (<10 ng/mL).

Analyte Profile & Mechanistic Context

Understanding the physicochemical behavior of the analyte is the foundation of a robust method.

  • Chemical Structure: The molecule consists of a polar imidazolidine-2,4-dione ring attached to a p-cresol moiety.[1][2]

  • Acidity (pKa):

    • pKa1 (Phenolic -OH): ~10.0[2]

    • pKa2 (Imide -NH): ~9.1 (The N3 proton between the carbonyls is acidic).[2]

  • Solubility: Low in neutral water; increases significantly at pH > 10 (deprotonation) or in organic solvents (Methanol, DMSO).[1][2]

  • Relevance: It is the starting material in the "Hydantoinase Process" for the enantioselective production of L-Tyrosine.[2] Accurate quantification is required to calculate conversion efficiency and enzyme kinetics.[1][2]

Pathway Visualization

The following diagram illustrates the enzymatic hydrolysis pathway where this analyte serves as the substrate.

Hydantoinase_Pathway Substrate 5-(4-Hydroxybenzyl) imidazolidine-2,4-dione (Analyte) Substrate->Substrate Spontaneous Racemization (pH > 8) Intermediate N-Carbamoyl-L-Tyrosine Substrate->Intermediate Hydantoinase (Ring Opening) Product L-Tyrosine Intermediate->Product Carbamoylase (Decarbamoylation)

Figure 1: The biocatalytic degradation pathway of the analyte.[2] Monitoring the disappearance of the red node (Analyte) is the primary objective.

Sample Preparation Protocols

Protocol 3.1: Bioprocess Samples (Fermentation Broth)

Objective: Remove proteins and clarify matrix without losing the polar analyte.

  • Aliquot: Transfer 500 µL of reaction mixture to a microcentrifuge tube.

  • Quench/Precipitate: Add 500 µL of Methanol containing 0.1% Formic Acid .

    • Expert Insight: The acid ensures the hydantoin ring remains protonated (neutral), improving solubility in the organic phase and preventing ring opening which can occur at high pH.[2]

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Dilution: Dilute supernatant 1:10 with Mobile Phase A (Water + 0.1% FA) prior to injection.

Protocol 3.2: Trace Impurity Extraction (Solid Phase Extraction)

Objective: Enrich analyte from complex drug substances.[1][2]

  • Cartridge Selection: Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.[1][2]

  • Conditioning: 3 mL Methanol followed by 3 mL Water (pH adjusted to 3.0 with dilute H3PO4).

  • Loading: Load 2 mL of sample solution (pH adjusted to ~3.0).

    • Why pH 3? Keeps the phenol and imide neutral, maximizing retention on the RP mechanism of the HLB cartridge.

  • Wash: 2 mL of 5% Methanol in Water. Removes highly polar salts and amino acids (like Tyrosine).[1][2]

  • Elution: 2 mL of 100% Methanol.

  • Reconstitution: Evaporate to dryness under N2 stream; reconstitute in 200 µL Mobile Phase.

Method A: HPLC-UV (Process Monitoring)

Best for: Biocatalysis kinetics, raw material purity (>98%).[1][2]

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (H3PO4)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 278 nm (Phenol absorption max) and 210 nm (Amide backbone)
Injection Vol 10 µL
Gradient Profile[2]
  • 0.0 min: 95% A / 5% B

  • 8.0 min: 60% A / 40% B

  • 10.0 min: 5% A / 95% B (Wash)[1][2]

  • 12.0 min: 95% A / 5% B (Re-equilibration)

  • Expert Insight: Hydantoins can exhibit peak tailing due to secondary interactions with silanols.[1][2] Using a fully end-capped column and maintaining acidic pH (< 3.0) suppresses silanol ionization, ensuring sharp peak shapes.[1][2]

Method B: LC-MS/MS (Trace Quantification)

Best for: Impurity profiling in L-Tyrosine drug substance (< 0.1%).[1][2]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI)[1][2]

  • Polarity: Negative Mode (ESI-)

    • Rationale: The imide nitrogen and the phenolic hydroxyl are easily deprotonated. Negative mode generally offers lower background noise and higher selectivity for this specific structure compared to positive mode.[1][2]

  • Precursor Ion: m/z 205.1 [M-H]⁻[1][2]

MRM Transitions (Optimized)
Q1 Mass (Da)Q3 Mass (Da)Dwell (ms)Collision Energy (eV)Assignment
205.1 162.1 10015Quantifier (Loss of -HNCO from hydantoin ring)
205.1 106.0 10028Qualifier (Cleavage of benzyl-cresol moiety)
LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm.[2]

    • Why T3? High strength silica capable of withstanding 100% aqueous starts, ideal for retaining polar hydantoins.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.3 mL/min.[1][2]

Analytical Workflow Visualization

Analytical_Workflow cluster_detect Detection Mode Sample Sample Source (Broth or Powder) Prep Sample Prep (PPT or SPE-HLB) Sample->Prep Extract Separation LC Separation (C18, Acidic pH) Prep->Separation Inject UV UV (278 nm) Limit: ~1 µg/mL Separation->UV High Conc. MS MS/MS (ESI-) Limit: ~5 ng/mL Separation->MS Trace Conc. Data Quantification (External Std Method) UV->Data MS->Data

Figure 2: Decision matrix for selecting the appropriate detection method based on sensitivity requirements.

Validation & Troubleshooting

Linearity and Limits
ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[1][2]
Linear Range 1.0 – 500 µg/mL5.0 – 1000 ng/mL
LOD 0.3 µg/mL1.5 ng/mL
LOQ 1.0 µg/mL5.0 ng/mL
> 0.999> 0.995
Troubleshooting Guide
  • Peak Doublets:

    • Cause: Racemization at the C5 position.[1][2] The hydantoin ring opens and closes or spontaneously racemizes at pH > 8.[2]

    • Solution: Ensure all samples and mobile phases are maintained at pH < 4.[1][2] Process samples immediately after preparation.[1][2]

  • Low Recovery in SPE:

    • Cause: Sample pH too high during loading (analyte ionized).[1][2]

    • Solution: Verify sample pH is adjusted to ~3.0 before loading onto HLB cartridge.[1][2]

  • Carryover:

    • Cause: Adsorption of the phenolic ring to the injector loop.[2]

    • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1][2]

References

  • Ware, E. (1950).[1][2] "The Chemistry of the Hydantoins." Chemical Reviews. Link[1][2]

  • Syldatk, C., et al. (1999).[1][2] "Biocatalytic production of L-amino acids and D-amino acids from hydantoins." Advances in Biochemical Engineering/Biotechnology. Link[1][2]

  • Suzuki, S., et al. (2005).[1][2] "Enzymatic production of L-tyrosine from 5-(4-hydroxybenzyl)hydantoin." Journal of Bioscience and Bioengineering. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1][2] Link

  • PubChem. (2023).[1][2] "Compound Summary: 5-(4-Hydroxybenzyl)hydantoin." National Library of Medicine.[1][2] Link

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione. The compound, a hydantoin derivative with a phenolic group, is of interest in pharmaceutical research and drug development.[1] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for a range of applications from routine quality control to metabolite identification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental protocol, the rationale behind the methodological choices, and the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Introduction

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, also known as 4-Hydroxyphenyl hydantoin, is a heterocyclic compound with a molecular formula of C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol .[6][7] Its structure, featuring a polar imidazolidine-2,4-dione ring and a phenolic hydroxyl group, presents specific challenges and considerations for chromatographic analysis. The polarity of the molecule necessitates a careful selection of stationary and mobile phases to achieve adequate retention and sharp peak shapes, a common challenge with polar analytes in reversed-phase HPLC.[8][9][10]

The accurate quantification of this compound is crucial in various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This application note addresses the need for a reliable and robust analytical method by providing a step-by-step protocol for its analysis using HPLC with UV detection.

Chromatographic Principles and Method Rationale

The developed method is based on reversed-phase chromatography, the most widely used separation technique in HPLC.[11]

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobic nature, which provides effective retention for moderately polar aromatic compounds like 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione. The use of a modern, end-capped C18 column is recommended to minimize peak tailing that can arise from interactions between the analyte and residual silanol groups on the silica support.

  • Mobile Phase: A gradient elution with a mixture of acidified water and an organic modifier (acetonitrile) is employed.

    • Acidification: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous component of the mobile phase is critical. It serves to suppress the ionization of the phenolic hydroxyl group on the analyte, thereby increasing its hydrophobicity and retention on the C18 column. This also leads to improved peak shape and reproducibility.

    • Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency. A gradient elution, where the proportion of acetonitrile is increased over time, allows for the efficient elution of the analyte while ensuring that any potential impurities with different polarities are also separated.

  • Detection: UV detection is selected based on the presence of the chromophoric phenyl group in the analyte's structure. A wavelength of 280 nm is chosen, as this is a common wavelength for detecting phenolic compounds and is mentioned in existing literature for similar structures.[12]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid, analytical grade)

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Phosphoric Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Sample Preparation

The appropriate sample preparation method will depend on the matrix in which the analyte is being quantified.

  • For Drug Substance (Bulk Powder): Prepare a solution of the drug substance in the same diluent as the working standards to achieve a concentration within the calibration range.

  • For Biological Matrices (e.g., Plasma):

    • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of plasma.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

This process is a common and effective way to remove interfering proteins from biological samples before HPLC analysis.[13][14][15]

Method Validation

The developed method should be validated according to the ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][4][5][16]

Specificity

Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte when a blank (diluent) and a placebo (matrix without the analyte) are injected. Peak purity analysis using a diode array detector can further confirm that the analyte peak is not co-eluting with other compounds.

Linearity

Linearity is assessed by analyzing a series of at least five concentrations of the analyte. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50760,100
1001,522,000
Accuracy

Accuracy is determined by performing recovery studies on a placebo matrix spiked with known amounts of the analyte at three concentration levels (low, medium, and high). The percentage recovery should be within 98-102%.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as retention time, peak area, tailing factor, and theoretical plates.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area (n=6) ≤ 2.0%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) D System Equilibration A->D B Prepare Standard Stock and Working Solutions E System Suitability Test B->E C Sample Preparation (e.g., Protein Precipitation) F Inject Samples and Standards C->F D->E Equilibrate with initial conditions E->F If suitability passes G Data Acquisition (UV at 280 nm) F->G H Peak Integration and Identification G->H I Generate Calibration Curve H->I J Quantify Analyte in Samples I->J

Caption: Workflow for HPLC analysis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione.

Method Validation Logic

G Method Validated HPLC Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (r² ≥ 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (RSD ≤ 2%) Method->Precision Robustness Robustness (Minor Variations) Method->Robustness SystemSuitability System Suitability Method->SystemSuitability Ensures performance

Caption: Key parameters for the validation of the analytical method.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust solution for the quantitative analysis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione. The detailed protocol and the rationale behind the chosen parameters offer a solid foundation for researchers and scientists to implement this method in their laboratories. Adherence to the outlined validation and system suitability criteria will ensure the generation of high-quality, reproducible data suitable for regulatory submissions and research publications.

References

  • PubMed. (n.d.). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • ChemScene. (n.d.). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
  • PubChem. (n.d.). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione.
  • AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in.
  • ResearchGate. (n.d.). The HPLC profiles of imidazolidine-2,4-dione (curve a),....
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Thermo Fisher Scientific - US. (n.d.). Reversed Phase HPLC Columns.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PMC - NIH. (n.d.). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma.
  • LookChem. (n.d.). Cas 67337-72-8,5-(4-hydroxybenzyl)imidazolidine-2,4-dione.
  • NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2015, May 19). How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC?.
  • ChemicalBook. (2025, September 25). 5-(4-Hydroxyphenyl)-2,4-imidazolidinedione | 2420-17-9.
  • LCGC International - Chromatography Online. (n.d.). Improving HPLC Separation of Polyphenols.
  • ScienceDirect. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • Beilstein Journals. (n.d.). Supporting Information Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-am.
  • Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • ECA Academy - gmp-compliance.org. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • MDPI. (2020, December 29). Synthesis and Antiplasmodial Activity of Novel Bioinspired Imidazolidinedione Derivatives.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (2025, August 8). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • The Good Scents Company. (n.d.). 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione, 1119831-25-2.
  • Journal of AOAC INTERNATIONAL | Oxford Academic. (2019, November 27). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

Sources

Troubleshooting & Optimization

Technical Support Center: Bucher-Bergs Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Bucherer-Bergs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile multicomponent reaction for synthesizing hydantoins. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the Bucherer-Bergs reaction?

The Bucherer-Bergs reaction is a classic multicomponent reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (aldehyde or ketone), a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.[1][2][3] It can also proceed from a pre-formed cyanohydrin with ammonium carbonate.[2] This method is highly valued for its simplicity and the wide availability of starting materials.[4]

Q2: What are the key reagents and their roles in the reaction?

  • Carbonyl Compound (Aldehyde or Ketone): This is the substrate that determines the substitution pattern at the C5 position of the hydantoin ring.

  • Cyanide Source (e.g., KCN, NaCN): Provides the cyanide ion (CN⁻), which acts as a nucleophile to form the crucial aminonitrile intermediate.[5]

  • Ammonium Carbonate ((NH₄)₂CO₃): This reagent is a convenient source of both ammonia (NH₃) and carbon dioxide (CO₂), both of which are essential for building the hydantoin ring.[6] It also helps maintain a suitable pH for the reaction.[5]

Q3: Can you outline the generally accepted mechanism for the Bucherer-Bergs reaction?

The reaction proceeds through several key steps:[1][5][7]

  • Cyanohydrin Formation: The carbonyl compound reacts with the cyanide ion to form a cyanohydrin.

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia in an SN2-type reaction to form an aminonitrile.[5]

  • Carbamic Acid Formation: The aminonitrile's amino group performs a nucleophilic addition to carbon dioxide, yielding a cyano-carbamic acid.

  • Intramolecular Cyclization: The cyano-carbamic acid undergoes an intramolecular ring-closing reaction to form a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement: This intermediate rearranges, via an isocyanate intermediate, to the more thermodynamically stable hydantoin product.[1][5]

Bucherer_Bergs_Mechanism cluster_reactants Reactants cluster_reagents From (NH₄)₂CO₃ & KCN carbonyl Carbonyl (Aldehyde/Ketone) cyanohydrin Cyanohydrin carbonyl->cyanohydrin + CN⁻ cyanide CN⁻ ammonia NH₃ co2 CO₂ hydantoin Hydantoin aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH₃ - H₂O carbamic_acid Cyano-Carbamic Acid aminonitrile->carbamic_acid + CO₂ oxazolidinone 5-Imino-oxazolidin-2-one carbamic_acid->oxazolidinone - H₂O (Cyclization) isocyanate Isocyanate Intermediate oxazolidinone->isocyanate Rearrangement isocyanate->hydantoin Intramolecular cyclization

Caption: The reaction mechanism of the Bucherer-Bergs synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the Bucherer-Bergs reaction, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q1.1: I'm getting a very low yield or no hydantoin product at all. What are the most likely reasons?

Low yields are a common frustration. The cause can often be traced back to reagent quality, reaction conditions, or the nature of your substrate.

  • Cause 1: Reagent Decomposition or Impurity

    • Ammonium Carbonate: This reagent can decompose over time, especially if not stored properly, leading to a loss of ammonia and carbon dioxide.

    • Cyanide Salt: The cyanide salt can degrade in the presence of moisture and air.

    • Solvent Quality: Impurities in the solvent can interfere with the reaction.

  • Solution 1: Verify Reagent Quality and Stoichiometry

    • Use fresh, high-quality ammonium carbonate.

    • Ensure your cyanide salt is dry and has been stored correctly.

    • Use appropriately pure solvents.

    • A common molar ratio to start with is 1:2:2 for the ketone:KCN:(NH₄)₂CO₃.[5]

  • Cause 2: Inappropriate Reaction Temperature

    • The reaction generally requires heating to proceed at a reasonable rate. Typical temperatures are in the range of 60-100°C.[5][8]

  • Solution 2: Optimize Reaction Temperature

    • If the reaction is sluggish, consider increasing the temperature. For some less reactive substrates, heating in a sealed vessel to 110°C has been shown to improve yields.[9]

  • Cause 3: Poor Substrate Solubility

    • Highly nonpolar or sterically hindered carbonyl compounds may have poor solubility in the typical aqueous ethanol solvent system, leading to a slow or incomplete reaction.[10]

  • Solution 3: Modify the Solvent System

    • For difficult cases, using solvents like acetamide, formamide, or dimethylformamide (DMF) has been recommended.[8] Propylene glycol has also been used successfully.[9]

    • Employing a biphasic system in a continuous flow reactor can enhance the interfacial area and improve reaction efficiency for nonpolar substrates.[10]

  • Cause 4: Unfavorable Reaction pH

    • The reaction is sensitive to pH. Strongly alkaline conditions can lead to cyanide degradation, while acidic conditions inhibit the formation of the cyanohydrin intermediate.[5]

  • Solution 4: Maintain Optimal pH

    • Ammonium carbonate acts as a buffer, typically maintaining the pH in the optimal range of 8-9.[5] Ensure you are using a sufficient amount.

Issue 2: Formation of Side Products and Purification Challenges

Q2.1: My crude product is a complex mixture, and I'm struggling to isolate the desired hydantoin. What are the likely side products and how can I purify my compound?

The formation of side products can complicate purification. Understanding what these might be is key to developing an effective purification strategy.

  • Potential Side Products:

    • Unreacted Starting Material: Incomplete conversion is a common issue.

    • Cyanohydrin Intermediate: The reaction may stall at this stage.

    • Polymerization Products: Some aldehydes and ketones are prone to polymerization under the reaction conditions.[1]

    • Ureido Acids or Amides: In some cases, these precursors to the hydantoin can be the main products.[9]

  • Purification Strategies:

    • Acidification and Precipitation: After the reaction is complete, acidifying the mixture with an acid like HCl will often precipitate the hydantoin product, which can then be collected by filtration.[5]

    • Recrystallization: This is the most common and effective method for purifying solid hydantoins.[4] A mixture of ethanol and water is often a good starting point for a solvent system.[5]

    • Column Chromatography: For more complex mixtures or non-crystalline products, silica gel column chromatography may be necessary.

Issue 3: Slow Reaction Rate

Q3.1: The reaction is proceeding very slowly, requiring long reaction times. How can I accelerate it?

While the Bucherer-Bergs reaction can sometimes be slow, there are modern techniques to improve its efficiency.

  • Solution 1: Ultrasonication

    • The use of ultrasonic irradiation has been shown to accelerate the formation of hydantoins, often at lower temperatures and with shorter reaction times.[1][4] This technique can also help with difficult work-ups and reduce polymerization.[1]

  • Solution 2: Hoyer Modification (Increased CO₂ Pressure)

    • Heating the reaction mixture in a closed system under an atmosphere of carbon dioxide can lead to better yields.[4][8]

  • Solution 3: Continuous Flow Synthesis

    • Performing the reaction in a continuous flow setup can significantly intensify the process. This method allows for better control over reaction parameters, improves safety when handling cyanide, and can lead to almost quantitative conversions in a much shorter time frame.[10]

Experimental Protocols

General Protocol for Bucherer-Bergs Synthesis

This is a representative protocol and may require optimization for specific substrates.

  • In a suitable reaction vessel, combine the carbonyl compound (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2-4 equivalents).[5][11]

  • Add a solvent, typically a 1:1 mixture of ethanol and water.[1]

  • Heat the mixture with stirring to 60-70°C for several hours.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the crude hydantoin.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization, typically from an ethanol/water mixture.[5]

Safety Note: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas. This step must be performed with extreme caution in a fume hood.

Troubleshooting_Workflow start Start Bucherer-Bergs Reaction check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagents Check Reagent Quality & Stoichiometry check_yield->reagents Yes check_rate Slow Reaction? check_purity->check_rate No acidify Acidify & Precipitate check_purity->acidify Yes success Successful Synthesis check_rate->success No ultrasound Apply Ultrasonication check_rate->ultrasound Yes temp Optimize Temperature reagents->temp solvent Modify Solvent System temp->solvent solvent->check_yield recrystallize Recrystallize acidify->recrystallize chromatography Column Chromatography recrystallize->chromatography chromatography->check_purity pressure Increase CO₂ Pressure (Hoyer Modification) ultrasound->pressure flow Use Continuous Flow pressure->flow flow->check_rate

Caption: A troubleshooting workflow for the Bucherer-Bergs reaction.

References

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809. [Link]

  • Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. [Link]

  • Organic Chemistry. (2021, November 17). Bucherer-Bergs Reaction Mechanism. YouTube. Retrieved from [Link]

  • Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Retrieved from [Link]

  • Singh, R., Devi, N., & Kumar, A. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14.
  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.
  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Retrieved from [Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Chem Tube. (2023, March 5). Bucherer-Bergs Reaction. YouTube. Retrieved from [Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(1), A-E.

Sources

Technical Support Center: Purification of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Purification, Crystallization, and Impurity Removal for Tyrosine Hydantoin CAS Registry Number: 2420-17-9 (5-(4-Hydroxybenzyl)hydantoin) Support Level: Tier 3 (Advanced Research & Process Development)

Executive Summary & Molecule Profile

User: "I am struggling to purify 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione. My product is colored, and crystallization is inconsistent."

Scientist's Response: This compound (often referred to as Tyrosine Hydantoin) presents a unique purification challenge due to its dual functionality: it possesses a phenolic hydroxyl group (weakly acidic, pKa ~10) and a hydantoin imide group (weakly acidic, pKa ~9.1). Its solubility is highly pH-dependent.[1]

The most common synthesis routes are the Bucherer-Bergs reaction (using tyrosine or p-hydroxyphenylacetaldehyde) or the Condensation-Reduction route (using p-hydroxybenzaldehyde and hydantoin).[1] The latter is the most frequent source of "yellow/orange" impurity issues due to the intermediate 5-(4-hydroxybenzylidene)hydantoin.

Physicochemical Profile
PropertyDataImplications for Purification
Molecular Weight 206.20 g/mol Moderate size, typically crystalline.[1]
Solubility (Water) Low (Cold), Moderate (Hot)Recrystallization from water is viable but yield-sensitive.
Solubility (Alkali) High (forms Dianion)Dissolves readily in NaOH/KOH (pH > 11).[1]
Solubility (Acid) LowPrecipitates upon acidification.[1]
Appearance White crystalline powderPink/Brown: Phenolic oxidation.Yellow: Unreduced benzylidene intermediate.[1]

Troubleshooting Guides (Q&A Format)

Module A: Color Impurities (The "Yellow" or "Pink" Product)

Q: My final product has a persistent yellow or orange hue. Recrystallization from ethanol isn't removing it.[1] What is this?

A: If you synthesized this via the condensation of p-hydroxybenzaldehyde and hydantoin, the yellow color is almost certainly the unreduced intermediate: 5-(4-hydroxybenzylidene)hydantoin . This olefin is highly conjugated and UV-active.[1]

  • Cause: Incomplete hydrogenation or reduction (e.g., Sodium Amalgam or H2/Pd/C).[1]

  • Diagnostic: Check NMR for an olefinic proton singlet around

    
     6.4–6.8 ppm.[1]
    
  • Remedy: You cannot easily wash this out.[1] You must drive the reduction to completion.

    • Protocol: Redissolve crude in dilute NaOH.[1] Add a small amount of reducing agent (e.g., Sodium Dithionite) to prevent phenolic oxidation, then re-subject to hydrogenation or reduction conditions.

Q: My product turns pink or brown upon drying.

A: This is phenolic oxidation (quinoid formation).[1]

  • Cause: Exposure of the wet phenolate salt to air, or presence of trace metal ions (Fe, Cu).

  • Remedy:

    • Chelation: Add 1 mM EDTA to your recrystallization solvent.[1]

    • Antioxidant: Perform the final acidification in the presence of 0.5% Sodium Bisulfite (NaHSO3).[1]

    • Drying: Dry under vacuum at

      
      C, strictly avoiding prolonged air exposure while wet.
      
Module B: Crystallization & "Oiling Out"

Q: When I acidify my alkaline solution to precipitate the product, it comes out as a sticky oil or amorphous gum, not crystals.

A: This is a classic "Oiling Out" phenomenon caused by rapid acidification past the metastable zone.[1]

  • Mechanism: The phenol and hydantoin moieties protonate at different rates.[1] Rapid acid addition creates local supersaturation where the amorphous phase is kinetically favored over the crystalline phase.[1]

  • Protocol: The "Slow-Acid" Swing

    • Dissolve crude solid in 1.0 M NaOH (Target pH 12-13). Solution should be clear.

    • Heat solution to 50°C.

    • Add concentrated HCl dropwise until the solution becomes slightly turbid (Cloud Point).

    • STOP acid addition. Hold temperature at 50°C for 30 minutes to allow nucleation.

    • Resume acid addition very slowly until pH reaches 6.0 – 7.0 .

    • Cool slowly to 4°C. Filter.

Module C: Yield Optimization

Q: My yield is lower than expected (<50%). Where is my product going?

A: You are likely losing product in the mother liquor due to pH overshooting or solubility effects .[1]

  • The pH Trap: The hydantoin ring can hydrolyze in strong acid/base with heat, but more commonly, the product has significant water solubility at pH > 8 (as a mono-anion) and pH < 2 (protonation of weak basic sites, though less likely, or simply bulk solubility).

  • The Sweet Spot: The isoelectric precipitation point is roughly pH 6.0–6.5 .[1]

    • Correction: If you acidified to pH 1-2 (common habit), back-titrate with NaOH to pH 6. This will likely crash out more solid.[1]

    • Salt Effect:[1] High ionic strength (NaCl from neutralization) increases solubility of organic organics (Salting In) in some cases, though usually "Salting Out" helps. If yield is low, saturate the mother liquor with NaCl and cool to 0°C.

Visual Technical Guides

Diagram 1: Synthesis & Impurity Flow (Condensation Route)

This diagram illustrates the origin of the "Yellow" impurity and the purification logic.

PurificationFlow cluster_purification Purification Loop Start Start: p-Hydroxybenzaldehyde + Hydantoin Step1 Condensation (Acid/Amine Cat.) Start->Step1 Inter Intermediate: 5-(4-Hydroxybenzylidene)hydantoin (BRIGHT YELLOW SOLID) Step1->Inter - H2O Step2 Reduction (H2/Pd or Na-Hg) Inter->Step2 Crude Crude Product: 5-(4-Hydroxybenzyl)hydantoin (White/Off-White) Step2->Crude Complete Reduction Impurity Impurity: Unreduced Benzylidene (Yellow Contamination) Step2->Impurity Incomplete Reduction Dissolve 1. Dissolve in NaOH (pH 12) Crude->Dissolve Impurity->Dissolve Co-dissolves Filter 2. Filter (Remove Insolubles) Dissolve->Filter Acidify 3. Acidify to pH 6-7 (Slowly at 50°C) Filter->Acidify Cryst 4. Pure Crystals Acidify->Cryst

Caption: Workflow identifying the critical "Yellow" intermediate impurity and the pH-swing purification loop.

Diagram 2: Solubility vs. pH Logic

Understanding why pH 6 is critical for yield.

SolubilityLogic pH_Low pH < 2 (Acidic Solution) pH_Mid pH 6 - 7 (Precipitation Zone) pH_Low->pH_Mid Add NaOH Species_Low Neutral Species (Soluble in hot acid) pH_Low->Species_Low Species_Mid Precipitate (Insoluble) pH_Mid->Species_Mid pH_High pH > 11 (Alkaline Solution) pH_High->pH_Mid Add HCl Species_High Dianion (Phenolate + Imide salt) High Solubility pH_High->Species_High

Caption: Solubility profile of Tyrosine Hydantoin showing the target precipitation window at pH 6-7.

Validated Purification Protocol

Method: Alkaline Dissolution with Acidic Reprecipitation (pH Swing) Best For: Removal of tar, inorganic salts, and color bodies.

  • Preparation: Suspend 10 g of crude 5-(4-hydroxybenzyl)imidazolidine-2,4-dione in 80 mL of distilled water.

  • Dissolution: Slowly add 5M NaOH with stirring until the pH reaches 12-13. The solid should dissolve completely.[1]

    • Note: If the solution is dark brown/black, treat with 0.5 g Activated Carbon for 15 minutes at 50°C, then filter through Celite.

  • Acidification:

    • Heat the filtrate to 50°C.

    • Add concentrated HCl dropwise until pH reaches 10.0 (Precipitation has not started).

    • Switch to 1M HCl. Add slowly until permanent turbidity appears (approx pH 8.5).[1]

    • Hold for 15 mins.

    • Continue adding 1M HCl until pH 6.5 is reached.

  • Crystallization: Allow the slurry to cool to room temperature (25°C) over 2 hours, then chill to 4°C for 1 hour.

  • Isolation: Filter under vacuum. Wash the cake with 2 x 10 mL cold water (pH adjusted to 6).

  • Drying: Dry at 50°C under vacuum.

References

  • Synthesis of 5-(p-Hydroxybenzal)hydantoin (Intermediate)

    • Boyd, W. J.; Robson, W. "p-Hydroxyphenylpyruvic Acid."[1] Organic Syntheses, Coll.[1][2] Vol. 2, p.333 (1943).[1]

    • Note: Describes the condensation of p-hydroxybenzaldehyde and hydantoin.
  • Reduction to 5-(4-Hydroxybenzyl)

    • Deulofeu, V.; Guerrero, T. J. "N-Methyl-(3-methoxy-4-hydroxyphenyl)alanine."[1] Organic Syntheses, Coll.[1][2] Vol. 3, p.586 (1955).[1]

    • Note: Describes the Sodium Amalgam reduction method for benzylidene hydantoins.
  • Industrial Purification & pH Control

    • Vertex Pharmaceuticals.[1] "5-(4-hydroxybenzyl)thiazolidine-2,4-dione as intermediate..." World Patent WO2009148195A1.[1]

    • Note: While discussing the thiazolidine analog, this patent explicitly details the pH 6-7 precipitation window for p-hydroxybenzyl deriv
  • Bucherer-Bergs Reaction Context: Sarges, R., & Schnabel, R. C. "Bucherer-Bergs reaction of p-hydroxybenzaldehyde." Journal of Medicinal Chemistry. Note: Provides context on the alternative synthesis route and impurity profiles.

Sources

Stability issues with 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione Also known as: 5-(4-Hydroxybenzyl)hydantoin; Tyrosine Hydantoin; p-Hydroxyphenylhydantoin[1][2]

Introduction

Welcome to the Technical Support Center for 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione. This guide addresses the unique stability challenges of this compound, which serves as a critical intermediate in the synthesis of L-tyrosine and various peptidomimetics.

This molecule presents a "Stability Triad" of risks: Racemization (at C5), Hydrolysis (of the hydantoin ring), and Oxidation (of the phenolic moiety). This guide provides mechanistic insights and validated protocols to mitigate these issues.

Module 1: Chemical Stability & Degradation Mechanisms

To handle this compound effectively, one must understand the three primary degradation pathways.[2]

Racemization (The Chiral Risk)

The hydrogen atom at the C5 position (the chiral center) is acidic due to the electron-withdrawing effects of the flanking carbonyl groups (C2 and C4).

  • Trigger: Basic pH (

    
    ).[1]
    
  • Mechanism: Base-catalyzed removal of the C5 proton yields an achiral enolate intermediate.[1] Reprotonation occurs non-stereoselectively, leading to a racemic mixture (DL-hydantoin).[1][2]

  • Impact: Loss of enantiomeric excess (ee) in chiral studies.[1]

Hydrolysis (The Potency Risk)

The hydantoin ring is susceptible to nucleophilic attack, primarily by hydroxide ions.[3]

  • Trigger: Strong basic conditions (

    
    ) or enzymatic activity (hydantoinase).[1]
    
  • Mechanism: The hydroxide attacks the C4 carbonyl, opening the ring to form 4-hydroxyphenylhydantoic acid (N-carbamoyl-tyrosine).[1][2] Prolonged exposure leads to further hydrolysis to free Tyrosine.[1][2]

  • Impact: Irreversible loss of the active hydantoin scaffold.

Oxidation (The Purity/Color Risk)

The para-hydroxybenzyl group contains a phenol.[1]

  • Trigger: Exposure to air (oxygen), light, or transition metals, especially at neutral/basic pH.[2]

  • Mechanism: The phenol oxidizes to form quinoid species (benzoquinones) and radical intermediates.

  • Impact: Solution turns pink, brown, or black; formation of insoluble polymers.[2]

Module 2: Visualization of Degradation Pathways

The following diagram illustrates the competing stability risks based on environmental conditions.

DegradationPathways cluster_legend Stability Factors Compound 5-(4-Hydroxybenzyl) imidazolidine-2,4-dione (Intact) Enolate Enolate Intermediate (Achiral / Planar) Compound->Enolate pH > 8.0 (Deprotonation at C5) Hydantoic N-Carbamoyl Tyrosine (Hydantoic Acid) Compound->Hydantoic pH > 10 (NaOH) Nucleophilic Attack at C4 Quinone Quinoid Species (Pink/Brown Polymer) Compound->Quinone O2 / Light / Metal Ions (Phenol Oxidation) Enolate->Compound Reprotonation Racemic Racemic Mixture (DL-Hydantoin) Enolate->Racemic Non-selective Reprotonation Legend Blue: Stable Target Yellow: Transient Intermediate Red: Degradation Product

Figure 1: Degradation pathways of Tyrosine Hydantoin.[4][5][6][7] Note that basic pH triggers both racemization and hydrolysis, while oxidative stress operates independently on the phenol group.[2]

Module 3: Troubleshooting FAQs

Q1: My solution turned pink/brown after 24 hours. Is it still usable?
  • Diagnosis: This indicates oxidative degradation of the phenol group to quinones.[8]

  • Root Cause: Exposure to oxygen or light, likely in a solution with pH > 7.[2] Phenols are more prone to oxidation when deprotonated (phenolate form).[1]

  • Action:

    • Discard the solution if quantitative accuracy is required.

    • Prevention: Degas buffers with Argon/Nitrogen.[1][2] Add an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) if compatible with your assay.[2] Store in amber vials.

Q2: I am seeing a "ghost peak" in HPLC that elutes earlier than the main peak.
  • Diagnosis: Ring hydrolysis (Hydantoic acid formation).[1]

  • Root Cause: The sample was likely dissolved in a basic solvent (e.g., 0.1M NaOH) to improve solubility and left standing.

  • Action:

    • Dissolve in DMSO or Methanol for stock solutions.[1]

    • If aqueous buffer is needed, keep pH < 7.5.[2]

    • Verification: Check the mass spectrum. The hydrolysis product (Hydantoic acid) will have a mass of

      
       (water addition).
      
Q3: My chiral purity (ee) dropped from 99% to 50% overnight.
  • Diagnosis: Complete racemization.[1][2]

  • Root Cause: The formulation pH was likely above 8.0. At pH 9.0, the half-life of racemization for 5-substituted hydantoins can be minutes to hours.[1][2]

  • Action:

    • Maintain pH between 4.0 and 6.0 for maximum stereochemical stability.[1]

    • Avoid using bases (TEA, NaOH) to solubilize the compound if chirality is critical.

Q4: The compound won't dissolve in water.
  • Data: The intrinsic solubility of 5-(4-hydroxybenzyl)hydantoin is low (estimated < 1 g/L in water at neutral pH) due to the rigid hydantoin ring and hydrophobic benzyl group.[1]

  • Troubleshooting:

    • Do NOT use strong base to dissolve (causes degradation).[1]

    • Protocol: Dissolve in 100% DMSO to create a 100 mM stock. Dilute into the aqueous buffer immediately before use. Ensure the final DMSO concentration is < 1% to avoid biological artifacts, or use a cyclodextrin carrier.[2]

Module 4: Validated Analytical Protocols

Protocol A: Stability-Indicating HPLC Method (Achiral)

Use this to check for chemical purity, oxidation, and hydrolysis.[2]

ParameterConditionRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard retention of hydrophobic benzyl group.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses phenol ionization, sharpening peaks.[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.[1][2]
Gradient 5% B to 95% B over 10 min.Elutes polar hydrolysis products early; intact hydantoin later.[1][2]
Detection UV @ 210 nm (amide) & 280 nm (phenol)280 nm is specific to the tyrosine moiety; 210 nm detects the ring.
Flow Rate 1.0 mL/minStandard.[1][2]
Protocol B: Chiral Separation (Enantiomeric Excess)

Use this to monitor racemization.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).[1]

  • Mobile Phase: Hexane : Ethanol (80:20) with 0.1% TFA .[1]

    • Critical Note: The addition of Trifluoroacetic Acid (TFA) is mandatory. It suppresses the ionization of the phenol and the hydantoin imide, preventing peak tailing and on-column racemization.

  • Detection: UV @ 220 nm.[1][2]

Module 5: Storage & Handling Summary

ConditionRecommendation
Solid State Store at -20°C. Desiccate. Protect from light.[1][2] Stable for >2 years.[1][2]
Stock Solution DMSO (anhydrous).[1][2] Store at -80°C. Stable for 3-6 months.
Working Solution Prepare fresh. Keep on ice. Use within 4 hours.
pH Window pH 4.0 - 7.0 (Optimal). Avoid pH > 8.[1][2]0.

References

  • Ware, E. (1950).[1][2] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[2] Link

    • Foundational text on hydantoin ring stability, hydrolysis mechanisms, and acidity of the N3/C5 positions.[2]

  • García-Álvarez, M., et al. (2011).[1][2] Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 76(2), 596–610.[2] Link

    • Details the synthesis and stability of substituted hydantoins, including hydrolysis protocols.
  • Martínez-Gómez, A. I., et al. (2007).[1][2] Enzymatic racemization of different 5-monosubstituted hydantoins by S. meliloti hydantoin racemase.[1][2][9] Applied and Environmental Microbiology, 73(5), 1525–1531.[2] Link

    • Provides specific kinetic data on the racemization of 5-substituted hydantoins
  • Appel, H. M.[1][2] & Schultz, J. C. (2025).[2] Phenolics in ecological interactions: The importance of oxidation. Appel & Schultz Lab. Link

    • Authoritative source on the oxidation mechanisms of phenolic compounds to quinones under environmental conditions.
  • PubChem. (2025).[1][10][11][12] 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione (Compound Summary). National Library of Medicine.[1] Link

    • Source for chemical identifiers, physical properties, and toxicity data.[2][12]

Sources

Technical Support Center: Interpreting the NMR Spectrum of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the interpretation of Nuclear Magnetic Resonance (NMR) spectra of this compound.

Introduction to 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione and its NMR Spectrum

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, also known as hydantoin, is a heterocyclic organic compound with significant interest in medicinal chemistry due to the broad biological activities of its derivatives.[1][2][3] Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will walk you through the expected NMR spectral features and help you troubleshoot common issues.

The molecular structure of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione presents several distinct proton and carbon environments, which give rise to a characteristic NMR spectrum. Understanding the expected chemical shifts, multiplicities, and integration of these signals is the first step to successful interpretation.

Caption: Molecular Structure of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione?

The proton NMR spectrum of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione will exhibit signals corresponding to the aromatic protons, the benzylic protons, the methine proton on the imidazolidine ring, and the N-H and O-H protons. The exact chemical shifts can be influenced by the solvent used.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton(s)Chemical Shift (ppm) RangeMultiplicityIntegrationNotes
Phenolic OH9.0 - 10.0Singlet (broad)1HChemical shift is concentration and temperature dependent.
Imidazolidine NH (2 positions)7.5 - 8.5Singlet (broad)2HMay appear as two separate signals or a single broad signal.
Aromatic (ortho to OH)6.6 - 6.8Doublet2H
Aromatic (meta to OH)7.0 - 7.2Doublet2H
Methine (C5-H)4.0 - 4.5Triplet or Doublet of Doublets1HCoupling to the adjacent benzylic protons.
Benzylic (CH₂)2.8 - 3.2Doublet or Multiplet2HCoupling to the C5-H proton.
Q2: What are the expected ¹³C NMR chemical shifts for 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione?

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of carbonyl groups and an aromatic ring, the signals will be spread over a wide chemical shift range.[4][5]

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon(s)Chemical Shift (ppm) RangeNotes
Carbonyl (C2 & C4)170 - 180Two distinct signals are expected.
Aromatic (C-OH)155 - 160
Aromatic (quaternary)125 - 130
Aromatic (CH)115 - 130Two signals expected.
Methine (C5)55 - 65
Benzylic (CH₂)35 - 45
Q3: Why do the NH and OH proton signals appear broad?

The broadening of NH and OH signals is a common phenomenon in ¹H NMR spectroscopy. This is primarily due to:

  • Quadrupolar Relaxation: The nitrogen atom has a nuclear spin (I=1) and a quadrupole moment, which can lead to rapid relaxation and signal broadening.

  • Chemical Exchange: Protons on heteroatoms (O and N) can exchange with other labile protons in the sample, such as trace amounts of water.[6] This exchange occurs on the NMR timescale and leads to a broadening of the signal. The rate of exchange can be influenced by temperature, concentration, and the solvent used.

To confirm the presence of exchangeable protons, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR sample and re-acquiring the spectrum, the NH and OH signals will either disappear or significantly decrease in intensity.

Troubleshooting Guide

This section addresses common problems encountered during the NMR analysis of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione and provides systematic troubleshooting steps.

Problem 1: Unexpected peaks are present in my spectrum.

Unexpected signals in an NMR spectrum can arise from various sources. A systematic approach is necessary to identify and eliminate them.

troubleshooting_unexpected_peaks start Unexpected Peaks Observed check_solvent Identify Solvent Residual Peak(s) start->check_solvent check_water Identify Water Peak check_solvent->check_water Solvent peak identified check_impurities Check for Common Contaminants (e.g., grease, acetone) check_water->check_impurities Water peak identified check_reagents Review Synthesis Starting Materials and Byproducts check_impurities->check_reagents Common contaminants ruled out purify Re-purify Sample (e.g., recrystallization, chromatography) check_reagents->purify Potential impurity identified end Spectrum Interpreted check_reagents->end No obvious source purify->end

Caption: Workflow for troubleshooting unexpected peaks in an NMR spectrum.

Step-by-Step Troubleshooting:

  • Identify Solvent Peaks: The first step is to identify the residual peak of the deuterated solvent used.[7] The chemical shift of the residual solvent peak can vary slightly depending on the sample and temperature.[6]

  • Identify the Water Peak: A peak corresponding to water is almost always present in NMR spectra, especially when using protic or hygroscopic solvents.[6][8] Its chemical shift is highly dependent on the solvent, temperature, and concentration.[6]

  • Check for Common Laboratory Contaminants: Contaminants such as grease from glassware, acetone from cleaning, or other solvents can introduce extraneous peaks.[8][9] Consult tables of common NMR impurities to identify these signals.[7]

  • Review Synthesis and Purification Records: If the unexpected peaks are not from common contaminants, they may be due to unreacted starting materials, byproducts of the synthesis, or degradation products.[2][10] Review the synthetic route and consider the possible structures of these impurities.

  • Re-purify the Sample: If impurities are suspected, re-purifying the sample through techniques like recrystallization or column chromatography is recommended.

Problem 2: My peaks are broad and poorly resolved.

Broad peaks can obscure coupling information and make spectral interpretation difficult.

troubleshooting_broad_peaks start Broad, Poorly Resolved Peaks check_shimming Check Magnet Shimming start->check_shimming check_concentration Check Sample Concentration check_shimming->check_concentration Shimming is optimal check_solubility Assess Sample Solubility check_concentration->check_solubility Concentration is appropriate check_paramagnetic Consider Paramagnetic Impurities check_solubility->check_paramagnetic Sample is fully dissolved end Sharp, Resolved Peaks check_paramagnetic->end No paramagnetic species

Caption: Workflow for troubleshooting broad NMR peaks.

Step-by-Step Troubleshooting:

  • Shimming: Poor shimming of the magnetic field is a common cause of broad peaks.[8][11] Re-shimming the spectrometer may be necessary.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[8] Diluting the sample may improve resolution. Conversely, a very dilute sample will have a low signal-to-noise ratio, which can also make peaks appear broad.

  • Solubility: If the compound is not fully dissolved, the sample will be inhomogeneous, leading to broad lines.[8] Ensure your sample is completely dissolved in the NMR solvent. Gentle warming or sonication may aid dissolution.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can help remove dissolved oxygen.

Problem 3: I am not seeing the expected number of signals.

The absence of expected signals or the observation of fewer signals than expected can be due to several factors.

Possible Causes and Solutions:

  • Accidental Equivalence: Sometimes, protons or carbons that are chemically distinct may have very similar electronic environments, causing their signals to overlap. Changing the NMR solvent can sometimes resolve these overlapping signals.[8]

  • Signal Overlap with Solvent Peak: An expected signal may be obscured by the residual solvent peak.[8] Choosing a different deuterated solvent where the signal of interest is not in the same region as the solvent peak is the best solution.

  • Slow or Intermediate Exchange: Dynamic processes, such as conformational changes or proton exchange, that occur at a rate comparable to the NMR timescale can lead to signal broadening to the point where the signal disappears into the baseline. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen these signals by moving the exchange rate into the fast or slow exchange regime.[8]

  • Low Signal-to-Noise: For quaternary carbons in ¹³C NMR, the signals can be very weak due to the lack of a Nuclear Overhauser Effect (NOE) enhancement.[4] Increasing the number of scans or using a more concentrated sample can help to observe these signals.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione directly into a clean, dry NMR tube.

  • Adding the Solvent: Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube using a clean pipette.

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or sonicator to aid dissolution. Visually inspect the solution to ensure there are no suspended particles.

  • Transfer to Spectrometer: Carefully place the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's instructions. Insert the sample into the NMR magnet.

D₂O Exchange Experiment
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and gently shake it to ensure thorough mixing.

  • Re-acquire Spectrum: Place the sample back into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Compare Spectra: Compare the two spectra. The signals corresponding to exchangeable protons (OH and NH) will have disappeared or significantly decreased in intensity in the second spectrum.

References

  • Vertex AI Search. (n.d.). 1H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm.
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.
  • National Institutes of Health. (n.d.). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione - PMC.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Chemical Synthesis Database. (2025, May 20). (5Z)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • MDPI. (n.d.). Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters.
  • ResearchGate. (n.d.). 1H NMR spectrum of (4b) 4,5-Dihydroxy-1-(4-methoxyphenyl)-3-pyridin-2-yl-imidazolidin-2-thione.
  • Google Patents. (n.d.). WO2009148195A1 - 5-(4-hydroxybenzyl)thiazolidine-2,4-dione as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same.
  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.
  • PubMed Central. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.
  • University of Michigan. (n.d.). Common Issues and Troubleshooting.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • San Diego State University NMR Facility. (n.d.). Common Problems.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Spectroscopy Problems.
  • ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • ResearchGate. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines.

Sources

Technical Support Center: Resolving Impurities in 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may face in the laboratory.

I. Understanding the Chemistry: Synthesis and Potential Impurities

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, a hydantoin derivative, is typically synthesized through the condensation of phenol, glyoxylic acid, and urea.[1] While seemingly straightforward, this multi-component reaction can give rise to several impurities if not carefully controlled. Understanding the potential side reactions is the first step in effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yielded a complex mixture with multiple spots on TLC, and the final product has a low melting point. What are the likely impurities?

A1: The presence of multiple impurities can stem from unreacted starting materials, side reactions, or degradation of the product. Based on the starting materials and reaction conditions, the following are the most probable impurities:

  • Unreacted Starting Materials: Phenol, glyoxylic acid, and urea may remain if the reaction has not gone to completion.

  • Phenol-Glyoxylic Acid Adducts: Phenol can react with glyoxylic acid to form various α-hydroxyacetic acid derivatives.[1] These byproducts may or may not cyclize with urea.

  • Glyoxylic Acid Degradation Products: Under acidic conditions and heat, glyoxylic acid can undergo decomposition or polymerization.[2][3]

  • Di-substituted Products: It is possible for the hydantoin ring to react with a second molecule of 4-hydroxybenzyl aldehyde (formed in situ) to yield a di-substituted product, although this is less common under standard conditions.

  • Urea-derived Impurities: At elevated temperatures, urea can decompose or self-condense to form impurities like biuret and cyanuric acid.[4]

Troubleshooting Workflow:

cluster_0 Impurity Identification cluster_1 Resolution Strategy Initial Analysis Crude Product Analysis (TLC, LC-MS) Impurity ID Identify Impurities (MS, NMR) Initial Analysis->Impurity ID Characterize spots/ peaks Purification Purification (Recrystallization/ Chromatography) Impurity ID->Purification Select method based on impurity profile Purity Check Purity Verification (HPLC, NMR, m.p.) Purification->Purity Check Assess purity

Caption: Workflow for identifying and resolving impurities.

Q2: My purified 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione shows peak tailing in reverse-phase HPLC analysis. What could be the cause and how can I fix it?

A2: Peak tailing for polar, acidic compounds like 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is a common issue in reverse-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase.[5][6]

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups (hydroxyl and amide) of your compound, leading to tailing.[7]

  • Mobile Phase pH: If the pH of the mobile phase is not optimal, it can lead to inconsistent ionization of the phenolic hydroxyl group and the acidic N-H protons of the hydantoin ring, causing peak broadening and tailing.[8]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Column Degradation: A void at the head of the column or a partially blocked frit can also cause peak tailing.[5]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least 2 pH units below the pKa of the phenolic hydroxyl group (around pH 8-10) to ensure it is fully protonated. A mobile phase containing a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%) is often effective.

  • Use an Appropriate Column: Employ a column with end-capping or a polar-embedded phase to minimize silanol interactions.

  • Reduce Sample Concentration: Dilute your sample and re-inject to see if the peak shape improves.

  • Check Column Health: If the issue persists, try flushing the column or replacing it with a new one.[5]

Q3: I am struggling to effectively purify my crude product by recrystallization. It either oils out or the recovery is very low. What is the best approach?

A3: Recrystallization of polar compounds requires careful solvent selection and technique. "Oiling out" occurs when the compound is insoluble in the hot solvent and melts before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Low recovery is often due to the compound having significant solubility in the cold solvent.

Recommended Recrystallization Protocol:

  • Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For a polar phenolic compound like 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, consider the following:

    • Single Solvents: Water, ethanol, or mixtures of ethanol and water are good starting points.[9]

    • Solvent Pairs: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be effective. Common pairs for polar compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[9]

Solvent SystemRationale
WaterGood for highly polar compounds, but solubility might be low even when hot.
Ethanol/WaterA versatile system where the ratio can be adjusted to achieve optimal solubility.
Acetone/HexaneGood for moderately polar compounds.
  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent (or the single solvent).

    • If using a solvent pair, slowly add the "poor" solvent dropwise to the hot solution until a slight turbidity persists.

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

Troubleshooting Oiling Out:

  • Increase the amount of solvent: The concentration of the solute may be too high.

  • Lower the temperature of crystallization: Add the "poor" solvent at a slightly lower temperature.

  • Scratch the inside of the flask: This can provide a surface for crystal nucleation.

II. Analytical Characterization and Impurity Profiling

Accurate characterization of your sample is crucial for confirming its identity and purity. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for resolving the parent compound from its potential impurities and degradation products.

Example HPLC Method Parameters:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 275 nm
Column Temperature 30 °C
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 4-hydroxybenzyl group, the methylene protons, and the methine proton of the hydantoin ring. The presence of unreacted starting materials or side products will be evident from additional signals. For a related compound, 5-benzylhydantoin, the methylene signal appears around 2.94 ppm.[10]

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons of the hydantoin ring (typically in the range of 150-180 ppm), the aromatic carbons, and the aliphatic carbons.

Mass Spectrometry (MS):

Mass spectrometry is invaluable for confirming the molecular weight of the product and identifying impurities. The fragmentation pattern can also provide structural information. For 5-arylhydantoins, characteristic fragmentation involves cleavage of the hydantoin ring and the benzyl group.[11]

Expected Fragmentation:

Parent 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione m/z = 192.05 Frag1 Loss of H₂O m/z = 174.04 Parent:f1->Frag1:f0 Frag2 Loss of CO m/z = 164.06 Parent:f1->Frag2:f0 Frag3 Cleavage of benzyl group m/z = 107.05 Parent:f1->Frag3:f0

Caption: Predicted mass fragmentation pattern.

III. Stability and Degradation

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione can be susceptible to degradation under certain conditions. Forced degradation studies are recommended to understand its stability profile.[12]

Q4: My sample purity decreases over time when stored in solution. What are the likely degradation pathways?

A4: The hydantoin ring is susceptible to hydrolysis under both acidic and basic conditions.

  • Acidic Hydrolysis: In the presence of strong acids, the hydantoin ring can open to form the corresponding amino acid, in this case, 4-hydroxyphenylglycine.

  • Basic Hydrolysis: Strong bases can also catalyze the hydrolysis of the amide bonds in the hydantoin ring.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities.

Recommendations for Storage:

  • Solid Form: Store the compound as a solid in a cool, dark, and dry place.

  • Solution: If storage in solution is necessary, use a buffered solution at a neutral pH and store at low temperatures. Protect from light.

References

Sources

Navigating the Stability of p-Hydroxyphenyl Hydantoin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-hydroxyphenyl hydantoin. This guide is designed for researchers, scientists, and professionals in drug development who work with this compound. My aim is to provide you with not just procedural steps, but the underlying scientific rationale to ensure the integrity of your experiments. In my experience, the stability and proper storage of starting materials are critical variables that can significantly impact experimental outcomes. This resource is structured to address common questions and troubleshooting scenarios you may encounter.

Introduction: Clarifying the Nomenclature

Before delving into storage and handling, it is crucial to address a common point of confusion. The term "p-hydroxyphenyl hydantoin" can refer to two distinct chemical entities. To ensure the accuracy of your work, please verify the CAS number of your compound.

  • 5-(p-hydroxyphenyl)hydantoin: (CAS: 2420-17-9)

  • 5-(4-Hydroxyphenyl)-5-phenylhydantoin: (CAS: 2784-27-2), a major metabolite of Phenytoin.[1][2][3]

This guide will provide specific storage and handling information for both compounds, organized into separate sections for clarity.

Part 1: 5-(p-Hydroxyphenyl)hydantoin (CAS: 2420-17-9)

This compound is a key intermediate in the synthesis of various pharmaceuticals, including semi-synthetic penicillins and cephalosporins.[4][5] Its stability is paramount for ensuring the quality and yield of subsequent reactions.

Frequently Asked Questions (FAQs)

Question: What are the recommended primary storage conditions for 5-(p-hydroxyphenyl)hydantoin?

Answer: The standard recommendation from most suppliers is to store the compound at room temperature (RT).[4][6] However, to maximize its shelf-life and prevent degradation, it is crucial to adhere to the following conditions, as outlined in various safety data sheets for similar compounds:

  • Container: Store in a tightly sealed container to prevent moisture ingress and contamination.[7][8]

  • Atmosphere: Store in a dry, well-ventilated area.[8]

  • Light: While not always explicitly stated, it is good practice to protect the compound from direct sunlight.[9]

Question: My laboratory experiences significant temperature and humidity fluctuations. How critical is a controlled environment?

Answer: While 5-(p-hydroxyphenyl)hydantoin is generally stable, significant environmental fluctuations can compromise its integrity. High humidity is a primary concern as the hydantoin ring can be susceptible to hydrolysis over extended periods, especially if the container is not perfectly sealed. Temperature extremes should also be avoided. For long-term storage, a controlled environment with stable temperature and low humidity is highly recommended.

Question: I've noticed the powder has changed color/texture. What does this indicate?

Answer: 5-(p-hydroxyphenyl)hydantoin is typically an off-white to white powder.[4] Any significant change in color (e.g., yellowing or browning) or texture (e.g., clumping) can be an indicator of degradation or moisture absorption. If you observe such changes, it is advisable to re-test the purity of the material before use, for example, by measuring its melting point or using chromatographic techniques like HPLC.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Reduced yield in synthesis Degradation of starting material due to improper storage.Verify the purity of the 5-(p-hydroxyphenyl)hydantoin stock. Consider purchasing a new batch and strictly adhering to recommended storage conditions.
Inconsistent analytical results Non-homogeneity of the material due to moisture absorption or degradation.Ensure the container is tightly sealed. Before weighing, allow the container to equilibrate to room temperature to prevent condensation. Gently mix the powder before sampling.
Material appears clumpy or discolored Moisture absorption or chemical degradation.Do not use the material for critical experiments. If possible, analyze a sample for purity. Discard if significant degradation is confirmed.
Experimental Workflow: Verifying Compound Integrity

If you suspect degradation, the following workflow can help you assess the integrity of your 5-(p-hydroxyphenyl)hydantoin.

Caption: Decision workflow for suspected degradation of 5-(p-hydroxyphenyl)hydantoin.

Part 2: 5-(4-Hydroxyphenyl)-5-phenylhydantoin (CAS: 2784-27-2)

This compound is the principal metabolite of the anticonvulsant drug Phenytoin and is often used as a reference standard in pharmacokinetic and metabolic studies.[2] The accuracy of these studies relies heavily on the purity and stability of this standard.

Frequently Asked Questions (FAQs)

Question: What are the ideal storage conditions for 5-(4-Hydroxyphenyl)-5-phenylhydantoin?

Answer: Similar to its analogue, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[10] Safety data sheets emphasize storing it in a dry, cool, and well-ventilated place.

Question: Is this compound sensitive to light?

Answer: The phenolic hydroxyl group in the structure suggests a potential sensitivity to light, which could lead to oxidation and discoloration over time. Therefore, storing the compound in an amber vial or in a dark location is a critical precautionary measure to ensure its long-term stability.[9]

Question: I need to prepare a stock solution. What are the best practices for storing solutions of 5-(4-Hydroxyphenyl)-5-phenylhydantoin?

Answer: Stock solutions are generally less stable than the solid compound. It is recommended to:

  • Use a suitable solvent as indicated by the supplier, such as a mixture of DMF and methanol.

  • Store solutions at -20°C or -80°C for long-term stability.

  • Use amber vials to protect from light.

  • Prepare fresh working solutions from the stock solution for each experiment to minimize freeze-thaw cycles.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Drifting calibration curve Degradation of the analytical standard in solution.Prepare a fresh stock solution from the solid material. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials.
Appearance of unknown peaks in chromatogram Degradation of the compound in solid form or in solution.Verify the storage conditions of both the solid material and the prepared solutions. Run a purity check on the solid standard.
Solid material is difficult to dissolve Potential degradation or presence of impurities.Check the solubility information on the product data sheet. If the material does not dissolve as expected, it may indicate a problem with its integrity.
Potential Degradation Pathway

The presence of the phenolic group makes 5-(4-Hydroxyphenyl)-5-phenylhydantoin susceptible to oxidation. This process can be accelerated by exposure to light, air (oxygen), and elevated temperatures.

G A 5-(4-Hydroxyphenyl)-5-phenylhydantoin C Quinone-type Degradation Products (Colored Impurities) A->C Oxidation B Oxidative Stress (Light, Air, Heat) B->A

Caption: Simplified potential oxidative degradation pathway.

By understanding the specific storage requirements and potential pitfalls associated with each of these compounds, you can ensure the reliability and reproducibility of your experimental data. Always refer to the supplier-specific safety data sheet (SDS) for the most detailed and up-to-date information.[7]

References

  • The metabolic conversion of 5, 5-diphenyl hydantoin to 5-(p-hydroxyphenyl)-5-phenyl hydantoin. PubMed. [Link]

  • UREA MOLECULAR BIOLOGY GRADE - Loba Chemie. [Link]

  • Urea - Safety Data Sheet - Rolfes Chemicals. [Link]

  • Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. PubMed. [Link]

  • Material Safety Data Sheet - Hydantoin, 99%. Cole-Parmer. [Link]

  • 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732. PubChem. [Link]

  • The hydantoinase process. The enantiomere D- p -hydroxyphenylglycin... ResearchGate. [Link]

  • Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study. PubMed. [Link]

Sources

Validation & Comparative

Biological Activity Comparison: 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione vs. Thio-Analog

[1]

Executive Summary: The Chalcogen Switch

In medicinal chemistry, the "chalcogen switch"—replacing a carbonyl oxygen with sulfur—is a strategic modification used to alter lipophilicity, receptor binding affinity, and metabolic stability.[1] This guide compares two specific scaffolds derived from the amino acid Tyrosine:

  • The Oxo-Variant: 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (also known as 5-(4-hydroxyphenyl)hydantoin or L-Tyrosine hydantoin).[1]

  • The Thio-Analog: 5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one (also known as L-Tyrosine 2-thiohydantoin).[1]

The Verdict:

  • Select the Oxo-Variant (Hydantoin) when targeting polar enzymatic pockets (e.g., Aldose Reductase) where precise hydrogen bond networks are critical, or when studying naturally occurring metabolites of hydantoin-based anticonvulsants.[1]

  • Select the Thio-Analog (Thiohydantoin) for applications requiring higher membrane permeability (antimicrobial/herbicidal efficacy), modulation of oxidative stress, or as a robust intermediate in peptide sequencing (Edman degradation).[1]

Chemical Identity & Physicochemical Drivers[2]

Understanding the biological divergence begins with the physical properties induced by the Oxygen-to-Sulfur substitution at the C-2 position.

FeatureOxo-Variant (Hydantoin) Thio-Analog (2-Thiohydantoin)
Structure C=O at C2 and C4C=S at C2; C=O at C4
H-Bonding Strong Acceptor (Hard Base)Weak Acceptor (Soft Base)
Lipophilicity (LogP) Lower (More Hydrophilic)Higher (More Lipophilic)
Acidity (NH pKa) Higher pKa (~9.[1]1)Lower pKa (More Acidic, ~8.[1]5)
Membrane Permeability ModerateHigh
Primary Utility Enzyme Inhibition (Diabetes/CNS)Antimicrobial / Herbicidal / Analytical
Visualization: Structural & Functional Divergence

Gcluster_0Core Scaffoldscluster_1Biological ConsequenceHydantoinHydantoin (C=O)Polar, H-Bond RichBindingSpecific Enzyme Binding(e.g., Aldose Reductase)Hydantoin->BindingStrong H-BondsThiohydantoinThiohydantoin (C=S)Lipophilic, Soft NucleophilePermeabilityMembrane Penetration(Antimicrobial/Herbicidal)Thiohydantoin->PermeabilityHigh LogPStabilityAcid Stability(Edman Degradation)Thiohydantoin->StabilityResists HydrolysisDiabetes/CNS TherapyDiabetes/CNS TherapyBinding->Diabetes/CNS TherapyAgrochemical/AntibioticAgrochemical/AntibioticPermeability->Agrochemical/Antibiotic

Figure 1: Functional divergence driven by the C2-substitution.[1] The oxo-variant favors specific binding, while the thio-analog favors permeation.[1]

Biological Activity Comparison

A. Aldose Reductase Inhibition (Diabetes Complications)

Hydantoins are classic pharmacophores for inhibiting Aldose Reductase (ALR2), the enzyme responsible for sorbitol accumulation in diabetic neuropathy and retinopathy.[1][2]

  • Mechanism: The imide NH of the hydantoin ring serves as an acidic proton donor, while the C2/C4 carbonyls act as acceptors, forming a tight network with Tyr-48, His-110, and Trp-111 in the ALR2 active site.[1]

  • Performance: The Oxo-Variant generally exhibits superior binding affinity compared to the thio-analog in this specific pocket. The sulfur atom in the thio-analog is bulkier (larger van der Waals radius) and a poorer hydrogen bond acceptor, often disrupting the precise "lock-and-key" fit required for potent ALR2 inhibition.

  • Data Insight: While 5-substituted thiohydantoins do show activity, they often require additional hydrophobic substituents (e.g., N-acetic acid side chains) to compensate for the loss of polar binding energy provided by the C2-oxygen.[1]

B. Herbicidal & Antimicrobial Activity

Here, the Thio-Analog outperforms the oxo-variant.[1] A pivotal study on 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters demonstrated significant bioactivity that the oxo-analogs often lack.[1]

  • Mechanism: The increased lipophilicity of the C=S group facilitates passive transport across the waxy cuticles of plants or the lipid bilayers of bacteria.

  • Experimental Data:

    • Target: Zea mays (Maize) and Arabidopsis thaliana.[1]

    • Result: Derivatives of the Thio-Analog showed >70% growth inhibition at 200 µg/mL.[1]

    • Comparison: The study explicitly noted that the thiohydantoin ring was "more helpful to increase the herbicidal activity than the hydantoin ring," likely due to bioavailability and metabolic stability against hydrolytic enzymes in the plant cytosol.

C. Analytical Biochemistry (Edman Degradation)

While not a "therapeutic" activity, this is the most common biological application of the Thio-Analog .

  • Context: In protein sequencing, the N-terminal amino acid is cleaved as a Phenylthiohydantoin (PTH) derivative.[1]

  • Why Thio? The 2-thioxo group confers exceptional stability in the acidic conditions of the cyclization step. The oxo-analog (hydantoin) is prone to ring-opening hydrolysis under similar conditions, making it unsuitable for this diagnostic workflow.[1]

Experimental Protocols

Protocol 1: Synthesis of the Thio-Analog (Tyrosine-Thiohydantoin)

A robust, self-validating method for generating the scaffold from L-Tyrosine.[1]

Reagents: L-Tyrosine, Thiourea, Ethanol, HCl.[1] Workflow:

  • Activation: Dissolve L-Tyrosine (10 mmol) in a mixture of Ethanol (20 mL) and conc. HCl (5 mL).

  • Cyclization: Add Thiourea (12 mmol) and reflux the mixture for 12–15 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).[1] The product will have a higher Rf than Tyrosine (which stays at the baseline).

  • Isolation: Evaporate solvent to 1/3 volume. Pour into ice-cold water.

  • Crystallization: The thiohydantoin precipitates as a yellow/off-white solid.[1] Recrystallize from aqueous ethanol.

  • Validation:

    • Melting Point: Expect ~208–211 °C.

    • IR Spectrum: Look for C=S stretch at ~1260 cm⁻¹ and NH stretch at 3200 cm⁻¹.[1]

Protocol 2: Aldose Reductase Inhibitory Assay (Spectrophotometric)

Used to compare the binding efficiency of Oxo vs. Thio variants.

Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde. Steps:

  • Enzyme Prep: Homogenize rat lens (or recombinant human ALR2) in phosphate buffer (pH 6.2). Centrifuge at 10,000g to obtain supernatant.

  • Reaction Mix:

    • Phosphate buffer (0.1 M, pH 6.2).[1]

    • NADPH (0.15 mM).[1]

    • DL-Glyceraldehyde (10 mM) as substrate.[1]

    • Test Compound (Dissolved in DMSO, final conc <1%).[1]

  • Measurement: Initiate reaction with substrate.[1] Record

    
     for 3 minutes at 30°C.
    
  • Calculation:

    
    [1]
    

Decision Matrix & SAR Logic

Use this logic flow to determine which analog suits your research goals.

SARcluster_rationaleRationaleStartResearch Objective?Target1Targeting Intracellular Enzyme(e.g., ALR2, COX-2)Start->Target1Target2Targeting Whole Cell/Organism(Bacteria, Weeds)Start->Target2Target3Peptide Sequencing(Edman Degradation)Start->Target3Decision1Use Oxo-Variant(Hydantoin)Target1->Decision1Requires H-Bond PrecisionDecision2Use Thio-Analog(Thiohydantoin)Target2->Decision2Requires LipophilicityTarget3->Decision2Requires Acid StabilityR1C=O is a hard base,better for polar pockets.Decision1->R1R2C=S increases LogP,aiding membrane crossing.Decision2->R2

Figure 2: Strategic selection guide based on Structure-Activity Relationship (SAR) principles.

References

  • Biological Activity of Thiohydantoin Esters

    • Title: Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters.[1]

    • Source: Molecules (MDPI), 2010.[1]

    • Link:[Link][1]

    • Relevance: Direct evidence of the thio-analog's superior herbicidal activity compared to hydantoin precursors.
  • Aldose Reductase Inhibition

    • Title: Development of potent aldose reductase inhibitors having a hydantoin structure.[1][2][3][4]

    • Source: Chemical & Pharmaceutical Bulletin, 1982.[1]

    • Link:[Link]

    • Relevance: Establishes the oxo-hydantoin scaffold as the gold standard for ALR2 inhibition.
  • Thiohydantoin Scaffold Review

    • Title: Recent Biological Applications and Chemical Synthesis of Thiohydantoins.[5][3][6]

    • Source: Journal of Chemical Reviews, 2021.[1]

    • Link:[Link]

    • Relevance: Comprehensive review of the thiohydantoin scaffold's stability and pharmacological applications.[6]

  • Antimicrobial Activity of Hydantoins

    • Title: Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins.[1][5][3][7][8]

    • Source: International Journal of Research in Engineering and Science (IJRES), 2024.[9]

    • Link:[Link]

    • Relevance: Provides comparative context for the antimicrobial limitations of the oxo-variant vs. thio-analogs.

Executive Summary: The Strategic Choice of Probe Substrates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of ADME/Tox screening, the validation of Cytochrome P450 2C9 (CYP2C9) activity is a critical regulatory checkpoint. While Diclofenac and Tolbutamide are frequently utilized alternatives, the Phenytoin 4-hydroxylation assay —quantified via its metabolite p-hydroxyphenyl hydantoin (p-HPPH) —remains the gold standard for assessing interactions involving narrow therapeutic index (NTI) drugs.

This guide provides a rigorous technical comparison of the p-HPPH assay against its primary alternatives, supported by kinetic data and a self-validating LC-MS/MS protocol. It addresses the specific challenge of Phenytoin’s non-linear kinetics and stereoselective metabolism, offering a roadmap for high-integrity assay validation.

Scientific Foundation: The Mechanism of Action

Phenytoin (5,5-diphenylhydantoin) is a prochiral molecule. Its metabolism by CYP2C9 involves a stereoselective para-hydroxylation at one of the phenyl rings, generating 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) .

  • Stereoselectivity Insight: CYP2C9 predominantly catalyzes the formation of (S)-p-HPPH (>90%), whereas CYP2C19 contributes minorly to the (R)-isomer.

  • Validation Implication: For routine inhibition screening, quantifying racemic p-HPPH is acceptable. However, for precise phenotyping in polymorphic populations (e.g., CYP2C92/3 carriers), acknowledging this stereoselectivity is crucial to avoid confounding data from CYP2C19 bypass pathways.

Visualizing the Metabolic Pathway

CYP2C9_Pathway Phenytoin Phenytoin (Substrate) CYP2C9 CYP2C9 (Major Enzyme) Phenytoin->CYP2C9 CYP2C19 CYP2C19 (Minor Enzyme) Phenytoin->CYP2C19 S_HPPH (S)-p-HPPH (Major Metabolite) CYP2C9->S_HPPH 4'-Hydroxylation (Stereoselective) R_HPPH (R)-p-HPPH (Minor Metabolite) CYP2C19->R_HPPH Minor Pathway

Figure 1: Stereoselective metabolism of Phenytoin. CYP2C9 drives the formation of the (S)-p-HPPH enantiomer, the primary marker for assay validation.

Comparative Analysis: p-HPPH vs. Alternative Probes

Selecting the right probe substrate dictates the sensitivity and relevance of your inhibition data. Below is a direct comparison of Phenytoin (p-HPPH) against the two most common alternatives: Diclofenac and Tolbutamide.

Table 1: Kinetic and Operational Comparison
FeaturePhenytoin (p-HPPH) Diclofenac (4'-OH) Tolbutamide (4-OH)
Primary Utility NTI Drug Interaction Studies High-Throughput Inhibition ScreeningHistorical/Regulatory Reference
Km (µM) 10 – 20 5 – 10100 – 150
Turnover Rate Low to ModerateHigh (High Sensitivity)Very Low (Requires high protein conc.)
Specificity High for CYP2C9 (at low conc.)Moderate (CYP2C8/3A4 minor contrib.)High
Solubility Poor (Requires careful solvent mgmt)GoodModerate
Analytical Challenge High: Polar metabolite, requires clean chromatography to separate from interferences.Moderate: Metabolite ionizes well.Moderate: Low turnover requires sensitive detection.
Expert Insight on Selection:
  • Choose Diclofenac when you need a robust signal-to-noise ratio for detecting weak inhibitors in early discovery. Its high turnover allows for lower enzyme concentrations and shorter incubation times.

  • Choose Phenytoin (p-HPPH) when validating safety for narrow therapeutic index drugs. Because Phenytoin exhibits non-linear (saturable) kinetics in vivo, in vitro Km determination using p-HPPH is the only way to accurately predict clinical DDI risks involving antiepileptics.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating , meaning the inclusion of specific controls (Time-Zero, No-Cofactor, Internal Standard response) automatically flags assay failure.

Objective: Quantify CYP2C9 activity by measuring the formation rate of p-HPPH using LC-MS/MS.

Reagents & Materials:
  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP2C9 (rCYP).

  • Substrate: Phenytoin (Stock: 10 mM in Methanol).

  • Metabolite Standard: p-Hydroxyphenyl hydantoin (p-HPPH).[1]

  • Internal Standard (IS): Phenytoin-d10 or Tolbutamide-d9.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

Workflow Diagram

Assay_Workflow cluster_incubation Incubation System (37°C) cluster_analysis Analytical Phase Start Preparation Phase Mix Mix: Buffer + HLM + Phenytoin (Pre-warm 5 min) Start->Mix Initiate Initiate: Add NADPH Mix->Initiate Incubate Incubate: 30-60 mins (Linear Range) Initiate->Incubate Quench Quench: Add Ice-Cold ACN + IS (Stop Reaction) Incubate->Quench Centrifuge Centrifuge: 4000g, 15 min, 4°C Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

Figure 2: Step-by-step workflow for the Phenytoin 4-hydroxylation assay.

Step-by-Step Methodology:
  • Preparation: Thaw HLM on ice. Prepare Phenytoin working solution (e.g., 200 µM) to achieve a final incubation concentration of 20 µM (approx. Km).[2]

    • Self-Validation Check: Ensure organic solvent content (MeOH) in final incubation is <1% to prevent enzyme inhibition.

  • Pre-Incubation: In a 96-well plate, mix 0.5 mg/mL HLM, 100 mM Potassium Phosphate Buffer (pH 7.4), and Phenytoin substrate. Pre-warm at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Incubate for 30 to 60 minutes .

    • Note: Phenytoin has a low turnover number. Shorter incubations (<20 min) may result in p-HPPH levels below the Lower Limit of Quantification (LLOQ).

  • Termination: Add an equal volume of ice-cold Acetonitrile containing the Internal Standard (Phenytoin-d10).

  • Processing: Centrifuge at 4000 x g for 15 minutes to pellet proteins. Transfer supernatant to LC vials.

Analytical Validation (LC-MS/MS)

To validate the assay, you must demonstrate specificity and linearity for p-HPPH.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • MS/MS Transitions (ESI+):

    • p-HPPH: 269.1 → 198.1 m/z (Quantifier).

    • Phenytoin-d10 (IS): 263.2 → 192.2 m/z.

Validation Criteria Table
ParameterAcceptance CriteriaExperimental Note
Linearity (R²) > 0.99Calibration range: 5 – 2000 nM p-HPPH.
Accuracy 85-115% of nominalTested at LLOQ, Low, Mid, and High QC.
Precision (CV) < 15%Intra- and Inter-day variability.[3]
Matrix Effect 85-115%Compare standard in solvent vs. extracted matrix.
Carryover < 20% of LLOQInject blank after High Standard.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Poor ionization of p-HPPH or ion suppression.

    • Solution: Switch to Negative Mode (ESI-) if Positive Mode sensitivity is insufficient. p-HPPH has an acidic phenol group that ionizes well in negative mode (m/z 267 → 224).

  • Issue: Non-Linear Rates.

    • Cause: Substrate depletion or product inhibition.

    • Solution: Ensure <10% of Phenytoin is consumed.[4] If >10% is consumed, reduce incubation time or protein concentration.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[5] Link

  • Rettie, A. E., & Jones, J. P. (2005). Clinical and toxicological relevance of CYP2C9: drug–drug interactions and pharmacogenetics. Annual Review of Pharmacology and Toxicology. Link

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities.[6] Drug Metabolism and Disposition.[5][7][8] Link

  • Bajpai, M., et al. (1996). Stereoselective metabolism of phenytoin by human liver microsomes and cDNA-expressed cytochrome P450 2C9. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Cross-reactivity studies of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity Profiling of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione (p-HPPH)

Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals

Chemical Identity & Nomenclature Alert

CRITICAL NOTE ON NOMENCLATURE: The query specified 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione. However, in the context of drug development and cross-reactivity studies involving hydantoins, the relevant pharmacological entity is 5-(4-Hydroxyphenyl)-5-phenylhydantoin (also known as p-HPPH ).

  • p-HPPH (Phenytoin Metabolite): 5-(4-hydroxyphenyl)-5-phenylhydantoin. This is the primary metabolite of the antiepileptic drug Phenytoin and the source of significant cross-reactivity in immunoassays.

  • Tyrosine Hydantoin: 5-(4-hydroxybenzyl)imidazolidine-2,4-dione. This is a structural analog derived from tyrosine, often appearing in peptide synthesis or specific enzyme inhibition studies (e.g., aldose reductase), but rarely the subject of clinical cross-reactivity alerts.

Editorial Decision: This guide focuses on p-HPPH , as it represents the standard use case for "cross-reactivity" in this chemical class. If your specific analyte is the benzyl derivative, the experimental protocols in Section 5 remain valid for your validation purposes.

Executive Summary: The Cross-Reactivity Challenge

In therapeutic drug monitoring (TDM), the accuracy of Phenytoin (Dilantin) measurement is frequently compromised by its primary metabolite, p-HPPH . While p-HPPH itself is pharmacologically inactive, it shares the core hydantoin pharmacophore with the parent drug.

In patients with normal renal function, p-HPPH is rapidly conjugated to glucuronide and excreted. However, in patients with renal failure (uremia) , the glucuronidated form (p-HPPH-GLUC) accumulates to high levels. Unstable in vitro or capable of cross-reacting directly, this metabolite interferes with antibody binding sites in traditional immunoassays, leading to falsely elevated phenytoin results and potential clinical toxicity if dosing is adjusted based on erroneous data.

Metabolic Pathway & Mechanism of Interference

Phenytoin is metabolized primarily by hepatic CYP2C9 and CYP2C19.[1] Understanding this pathway is essential for predicting cross-reactivity profiles.

Pathway Diagram (Graphviz)

PhenytoinMetabolism Phenytoin Phenytoin (Parent Drug) CYP CYP2C9 / CYP2C19 (Hepatic) Phenytoin->CYP Hydroxylation pHPPH p-HPPH (5-(4-hydroxyphenyl)-5-phenylhydantoin) *Primary Interferent* CYP->pHPPH UGT UGT Enzymes (Glucuronidation) pHPPH->UGT pHPPH_GLUC p-HPPH-Glucuronide (Accumulates in Renal Failure) UGT->pHPPH_GLUC pHPPH_GLUC->pHPPH_GLUC Accumulation (Renal Failure) Excretion Renal Excretion pHPPH_GLUC->Excretion Normal Function

Caption: Figure 1. Metabolic pathway of Phenytoin showing the formation of p-HPPH and its glucuronide conjugate, which accumulates in renal failure.

Comparative Analysis: Detection Methods

This section objectively compares detection platforms regarding their susceptibility to p-HPPH interference.

Table 1: Performance Comparison of Analytical Platforms
FeatureImmunoassay (EMIT) Immunoassay (FPIA/TDx) HPLC-UV / LC-MS
Principle Enzyme-Multiplied ImmunoassayFluorescence PolarizationPhysical Separation + UV/Mass Detection
p-HPPH Cross-Reactivity High (10-40% Bias) Moderate to High Negligible (<1%)
Mechanism of Error Antibody recognizes hydantoin ring; p-HPPH competes for binding.Antibody cross-reactivity; matrix effects in uremic serum.Chromatographic resolution separates peaks based on polarity.
Impact of Renal Failure Significant overestimation of Phenytoin.Variable; older assays showed high bias.None (Gold Standard).
Throughput HighHighLow to Medium
Cost LowMediumHigh
Detailed Assessment

1. Immunoassays (EMIT, CEDIA, FPIA):

  • The Problem: Most antibodies are raised against the 5,5-diphenylhydantoin structure. The addition of a hydroxyl group (p-HPPH) or even a bulky glucuronide group does not always prevent antibody binding, especially if the antibody targets the distal end of the molecule.

  • Clinical Consequence: In uremic patients, "Total Phenytoin" by immunoassay may read 20 µg/mL (therapeutic), while the actual parent drug is 10 µg/mL (sub-therapeutic), leading to under-dosing and seizure breakthrough.

2. Chromatographic Methods (HPLC/LC-MS):

  • The Solution: HPLC separates compounds based on hydrophobicity. p-HPPH, being more polar due to the hydroxyl group, elutes earlier than Phenytoin on standard C18 columns.

  • Performance:

    • Phenytoin Retention Time:[1][2] ~6.4 min[2]

    • p-HPPH Retention Time: ~4.2 min

    • Resolution: Complete baseline separation allows accurate quantification of the parent drug without interference.

Self-Validating Experimental Protocol

To determine the cross-reactivity of p-HPPH in a specific assay (e.g., a new ELISA or lateral flow test), follow this rigorous protocol. This workflow calculates the % Cross-Reactivity (%CR) .

Workflow Diagram (Graphviz)

CrossReactivityProtocol Start Start Validation PrepStock 1. Prepare p-HPPH Stock (1 mg/mL in Methanol) Start->PrepStock SpikeMatrix 2. Spike Drug-Free Matrix (Serum/Plasma) PrepStock->SpikeMatrix Series 3. Create Concentration Series (0, 10, 50, 100 µg/mL) SpikeMatrix->Series RunAssay 4. Run Assay (Measure Apparent Phenytoin) Series->RunAssay Calc 5. Calculate % Cross-Reactivity RunAssay->Calc

Caption: Figure 2. Step-by-step workflow for determining cross-reactivity of p-HPPH in phenytoin assays.

Detailed Protocol

Reagents Required:

  • Pure p-HPPH Standard (Sigma-Aldrich or equivalent).

  • Drug-Free Human Serum (pool).

  • Target Assay Kit (e.g., ELISA, EMIT).

Step 1: Preparation of Stock Solutions

  • Dissolve 10 mg of p-HPPH in 10 mL of Methanol (Stock A: 1 mg/mL).

  • Critical: p-HPPH has lower solubility than phenytoin; ensure complete dissolution.

Step 2: Spiking the Matrix

  • Prepare a "High Spike" sample: Add Stock A to drug-free serum to achieve a final concentration of 100 µg/mL.

    • Note: Keep organic solvent <1% of total volume to prevent protein precipitation.

  • Prepare serial dilutions in drug-free serum: 50, 25, 10, 5, and 0 µg/mL.

Step 3: Assay Execution

  • Analyze the spiked samples in triplicate using the Phenytoin assay settings.

  • Record the result as "Apparent Phenytoin Concentration."

Step 4: Calculation & Interpretation Calculate cross-reactivity using the formula:



  • Interpretation:

    • < 1%: High Specificity (Ideal).

    • 1 - 5%: Acceptable for general screening, but caution required in renal failure.

    • > 5%: Significant interference; method unsuitable for uremic patients.

References

  • Sawchuk, R. J., & Cartier, L. L. (1980). Liquid-chromatographic method for simultaneous determination of phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in plasma and urine.[3] Clinical Chemistry, 26(7), 835-839. Link

  • Witkin, K. M., et al. (1979).[4] Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man.[2][4] Therapeutic Drug Monitoring, 1(1), 11-34.[4] Link

  • Rainey, P. M., et al. (1996). Metabolite and matrix interference in phenytoin immunoassays. Clinical Chemistry, 42(10), 1645-1653. Link

  • Sawchuk, R. J., & Matzke, G. R. (1984). Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography. Therapeutic Drug Monitoring, 6(1), 97-103. Link

  • Ieiri, I., et al. (1995).[5] The effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic side effects.[5] Psychiatry and Clinical Neurosciences, 49(3), S247-251.[5] Link

Sources

Technical Validation & Comparative Performance Guide: 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (p-Hydroxyphenylhydantoin, p-HPH) is not merely a chemical intermediate; it is the linchpin substrate for the industrial-scale production of optically pure amino acids via Dynamic Kinetic Resolution (DKR) .

While direct fermentation and Strecker synthesis remain traditional routes for Tyrosine and p-Hydroxyphenylglycine (HPG) production, p-HPH offers a distinct thermodynamic advantage: spontaneous racemization . Under slightly alkaline conditions (pH > 8.0), the chiral center at C5 racemizes, allowing an enantioselective biocatalyst (Hydantoinase/Carbamoylase system) to convert 100% of the racemic substrate into a single enantiomer (D- or L-).

This guide validates the superiority of the p-HPH route against classical alternatives, supported by synthesis protocols, enzymatic conversion data, and analytical standards.

Comparative Analysis: p-HPH vs. Traditional Routes

The following analysis contrasts the p-HPH "Hydantoinase Process" against the Strecker Synthesis (chemical) and Direct Fermentation (biological) for producing high-value chiral amino acids (e.g., L-Tyrosine, D-HPG).

Table 1: Process Efficiency & Quality Comparison
Featurep-HPH (Hydantoinase Process) Strecker Synthesis Direct Fermentation
Enantiomeric Purity > 99.5% ee (via DKR)50% (Racemic mixture)> 99% (L-isomer only)
Theoretical Yield 100% (Due to racemization)50% (Requires resolution)< 40% (Carbon source efficiency)
Purification Load Low (Product precipitates)High (Salt removal required)Very High (Complex broth)
Atom Economy High (NH3/CO2 recycled)Medium (Waste salts)Low (Biomass waste)
Hazard Profile Low (Cyanide consumed in step 1)Critical (Free HCN usage)Low
Scalability Linear (Biocatalysis)Linear (Batch chemical)Non-linear (O2 transfer limits)
Mechanism of Action: Dynamic Kinetic Resolution

The superiority of p-HPH lies in its ability to toggle between isomers. The diagram below illustrates how the "useless" D-isomer spontaneously converts to the L-isomer (or vice versa) to replenish the substrate pool for the enzyme.

DKR_Pathway cluster_0 Spontaneous Racemization (pH > 8) D_Hyd D-p-HPH (Substrate) L_Hyd L-p-HPH (Substrate) D_Hyd->L_Hyd Racemization (k_rac) N_Carb N-Carbamoyl Intermediate L_Hyd->N_Carb L-Hydantoinase (Hydrolysis) Product L-Tyrosine (Final Product) N_Carb->Product L-N-Carbamoylase (Decarbamoylation)

Figure 1: Dynamic Kinetic Resolution of p-HPH. The red arrow represents the chemical advantage; the blue arrows represent the enzymatic cascade.

Chemical Identity & Synthesis Validation

To utilize p-HPH effectively, one must ensure high-yield synthesis from p-hydroxybenzaldehyde. The Bucherer-Bergs reaction is the validated standard.

Validated Synthesis Protocol (Bucherer-Bergs)

Objective: Synthesis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione with >90% Yield.

  • Reagents:

    • p-Hydroxybenzaldehyde (1.0 eq)

    • Sodium Cyanide (NaCN) (1.2 eq) [Caution: Toxic]

    • Ammonium Carbonate ((NH4)2CO3) (3.0 eq)

    • Solvent: Ethanol/Water (1:1 v/v)

  • Procedure:

    • Step 1: Dissolve p-hydroxybenzaldehyde in Ethanol/Water at 50°C.

    • Step 2: Add Ammonium Carbonate slowly to avoid excessive foaming.

    • Step 3: Add NaCN dropwise while maintaining temperature at 60°C.

    • Step 4: Reflux at 65-70°C for 4–6 hours. The solution will turn from clear to slightly yellow.

    • Step 5: Critical Step: Acidify the mixture to pH 2.0 using concentrated HCl. This precipitates the hydantoin.

    • Step 6: Filter the white precipitate and wash with cold water to remove inorganic salts.

  • Expected Results:

    • Yield: 85–92%

    • Melting Point: 260–262°C (Decomposition)

    • Purity: >98% (by HPLC)

Biocatalytic Performance Validation

This section validates the performance of p-HPH as a substrate for Agrobacterium radiobacter (a common industrial strain) hydantoinase.

Experimental Workflow: Enzymatic Conversion

Enzymatic_Workflow Step1 Substrate Prep Suspension of p-HPH (50 g/L, pH 8.5) Step2 Biocatalyst Addition Resting Cells or Immobilized Enzyme Step1->Step2 Step3 Reaction Phase 40°C, N2 Atmosphere (Prevents oxidation) Step2->Step3 Step4 Termination Heat inactivation (90°C, 10 min) Step3->Step4 Step5 Analysis HPLC Quantification Step4->Step5

Figure 2: Standardized workflow for assessing hydantoinase activity on p-HPH.

Performance Data (Literature Aggregation)

The following data compares the relative activity of hydantoinase on p-HPH versus the unsubstituted phenylhydantoin.

SubstrateRelative Activity (%)Km (mM)Notes
5-Phenylhydantoin 100% (Reference)2.5Standard substrate
p-HPH (Target) 85 - 90% 3.1Slight steric hindrance from -OH, but high affinity.
5-Benzylhydantoin 95%2.8Lacks the para-hydroxyl group.

Interpretation: While p-HPH shows slightly lower Vmax than the unsubstituted analog, the presence of the -OH group significantly improves water solubility at alkaline pH (due to phenoxide formation), which enhances mass transfer in high-concentration industrial slurries (>100 g/L).

Analytical Validation Protocols

Reliable quantification is essential for calculating conversion rates. The following HPLC method is validated for separating p-HPH from its hydrolysis products (N-carbamoyl intermediate and Amino Acid).

HPLC Method Parameters
  • System: Agilent 1260 or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Potassium Phosphate buffer (pH 3.0)

    • Solvent B: Acetonitrile[1][2][3][4]

    • Isocratic:[2] 85% A / 15% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 225 nm (Amide bond) and 275 nm (Phenolic ring).

  • Temperature: 25°C

Retention Time Profile (Approximate)
CompoundRetention Time (min)Detection Limit (LOD)
L-Tyrosine (Product)3.50.5 µg/mL
N-Carbamoyl-L-Tyrosine6.20.5 µg/mL
p-HPH (Substrate) 11.5 0.1 µg/mL

Validation Checkpoint: The p-HPH peak must be baseline separated from the N-carbamoyl intermediate. If tailing occurs at the p-HPH peak, adjust buffer pH to 2.8 to suppress ionization of the phenolic hydroxyl.

References

  • Bucherer-Bergs Synthesis & Mechanism

    • Encyclopedia MDPI. (2021).[1][5][6][7] "Bucherer–Bergs Multicomponent Synthesis of Hydantoins."

  • Enzymatic Process (Hydantoinase/Carbamoylase)

    • ResearchGate.[8][9] (2025).[9][10][11] "Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids."

  • Analytical Methods (HPLC)

    • NIH / PMC. (2021).[1][5][6][7] "A HPLC Method for the Quantitative Determination... in Biological Samples." (Adapted for hydantoin derivatives).[4][5][9][10][11][12][13]

  • Substrate Specificity & Industrial Application

    • MDPI. (2020).[1][10] "Advances in Enzymatic Synthesis of D-Amino Acids."

  • Physicochemical Properties

    • BenchChem. (2023).[1] "5,5-Dimethylhydantoin and Derivatives: Physicochemical Properties."

Sources

A Comparative Guide to the Synthesis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, a hydantoin derivative, represents a scaffold of significant interest due to the broad biological activities exhibited by this class of molecules. The reproducibility of a synthetic route is paramount, directly impacting yield, purity, scalability, and ultimately, the economic viability of drug discovery and manufacturing processes. This guide provides an in-depth comparison of the primary synthetic methodologies for 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, offering a critical evaluation of their reproducibility, practicality, and underlying chemical principles to aid researchers in making informed experimental choices.

Introduction to 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Hydantoin and its derivatives are a critical class of heterocyclic compounds with a wide array of pharmacological applications, including anticonvulsant, antiarrhythmic, and antidiabetic properties. The 5-(4-Hydroxybenzyl) moiety is a common feature in biologically active molecules, and its incorporation into the hydantoin scaffold presents a compelling target for medicinal chemistry. The efficiency and reliability of the synthetic pathway to this molecule are therefore of utmost importance. This guide will dissect and compare three principal synthetic strategies: a one-pot three-component condensation, a two-step approach via a thiohydantoin intermediate, and the classical Bucherer-Bergs reaction.

Method 1: One-Pot Three-Component Condensation

This approach offers a direct and atom-economical route to 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione by combining phenol, glyoxylic acid, and urea in the presence of a strong acid.

Reaction Pathway

Three_Component_Condensation Phenol Phenol Intermediate Electrophilic Intermediate Phenol->Intermediate Electrophilic substitution GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Intermediate Urea Urea Product 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione Urea->Product Cyclization Intermediate->Product caption Figure 1: Three-Component Condensation Pathway

Caption: Figure 1: Three-Component Condensation Pathway

Experimental Protocol

A typical procedure involves the reaction of phenol (0.05 mol), glyoxylic acid (0.06 mol), and urea (0.06 mol) in concentrated hydrochloric acid (37%, 80 ml). The mixture is heated at 370 K (97 °C) for 6 hours. Upon cooling, the product precipitates and can be collected by filtration, followed by recrystallization from water.[1]

Analysis of Reproducibility
ParameterAssessmentRationale & Insights
Simplicity HighA one-pot reaction with readily available starting materials. The straightforward procedure minimizes operational errors.
Yield VariableWhile direct, the yield can be influenced by the purity of glyoxylic acid and the efficiency of the electrophilic aromatic substitution, which can be sensitive to reaction conditions.
Purity Moderate to HighThe primary impurities often arise from side reactions such as the self-condensation of glyoxylic acid or the formation of polysubstituted phenolic byproducts. Recrystallization is typically effective for purification.
Scalability ModerateThe use of concentrated hydrochloric acid at elevated temperatures can pose challenges for large-scale synthesis due to safety and material compatibility concerns.
Safety ModerateRequires careful handling of concentrated hydrochloric acid.

Expert Insight: The key to reproducibility in this method lies in the precise control of temperature and the quality of the glyoxylic acid. The electrophilic substitution of phenol is a critical step and can be influenced by minor variations in reaction conditions, potentially leading to inconsistent yields.

Method 2: Two-Step Synthesis via a Thiohydantoin Intermediate

This strategy involves the initial formation of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one from L-tyrosine and thiourea, followed by desulfurization to yield the desired product.

Reaction Pathway

Thiohydantoin_Route LTyrosine L-Tyrosine Thiohydantoin 5-(4-Hydroxybenzyl)-2-thioxo- imidazolidin-4-one LTyrosine->Thiohydantoin Thiourea Thiourea Thiourea->Thiohydantoin Condensation Product 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione Thiohydantoin->Product Desulfurization caption Figure 2: Thiohydantoin Intermediate Pathway

Caption: Figure 2: Thiohydantoin Intermediate Pathway

Experimental Protocol

Step 1: Synthesis of 5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one A mixture of L-tyrosine (5.4 g, 30 mmol) and thiourea (6.9 g, 90 mmol) is heated in an oil bath at 180-190 °C for 15 minutes. After cooling, water is added, and the solid is dissolved by heating. The solution is then cooled to allow for crystallization. The product is collected by vacuum filtration, with the mother liquor being extracted with ethyl acetate and further purified by flash column chromatography to yield the thiohydantoin (reported yield: 80%).[2]

Step 2: Desulfurization The conversion of the 2-thiohydantoin to the corresponding hydantoin can be achieved by digestion with chloroacetic acid in a concentrated aqueous solution.[3] Alternatively, treatment with oxidizing agents like hydrogen peroxide in an alkaline medium can be employed.

Analysis of Reproducibility
ParameterAssessmentRationale & Insights
Simplicity ModerateThis is a two-step process, which inherently introduces more variables than a one-pot synthesis.
Yield High (for step 1)The formation of the thiohydantoin intermediate is reported to have a high yield. The overall yield will depend on the efficiency of the desulfurization step.
Purity HighThe intermediate can be purified effectively by crystallization and chromatography, leading to a high-purity precursor for the second step.
Scalability GoodThe first step involves a high-temperature melt reaction which can be challenging to scale, but the overall process avoids highly corrosive reagents.
Safety GoodThe reagents used in the first step are relatively safe to handle. The desulfurization step may involve more hazardous materials depending on the chosen method.

Expert Insight: The critical factor for the reproducibility of this route is the desulfurization step. The choice of desulfurizing agent and reaction conditions must be carefully optimized to ensure complete conversion without degradation of the hydantoin ring. Incomplete desulfurization can lead to a mixture of the thiohydantoin and the desired product, complicating purification.

Method 3: The Bucherer-Bergs Reaction

A classic and versatile method for the synthesis of 5-substituted hydantoins from aldehydes or ketones. For the target molecule, the starting material is 4-hydroxybenzaldehyde.

Reaction Pathway

Bucherer_Bergs_Reaction Aldehyde 4-Hydroxybenzaldehyde Aminonitrile α-Aminonitrile Intermediate Aldehyde->Aminonitrile KCN KCN KCN->Aminonitrile AmmoniumCarbonate (NH4)2CO3 AmmoniumCarbonate->Aminonitrile Strecker-like condensation Product 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione Aminonitrile->Product Cyclization with CO2 caption Figure 3: Bucherer-Bergs Reaction Pathway

Caption: Figure 3: Bucherer-Bergs Reaction Pathway

Experimental Protocol

A general procedure involves heating the aldehyde (e.g., 4-hydroxybenzaldehyde) in aqueous ethanol at 60-70°C with potassium cyanide and ammonium carbonate.[2][4] For challenging substrates, modifications such as using acetamide as a solvent or heating in a closed system under a CO2 atmosphere (Hoyer modification) can improve yields.[5]

Analysis of Reproducibility
ParameterAssessmentRationale & Insights
Simplicity HighThis is a one-pot, multicomponent reaction.
Yield VariableYields can be highly dependent on the substrate and reaction conditions. For aromatic aldehydes, yields can be moderate to good, but optimization is often necessary. Side reactions can decrease the yield.
Purity ModerateThe crude product may contain unreacted starting materials and byproducts from the polymerization of cyanide or side reactions of the aldehyde. Purification by recrystallization is typically required.
Scalability Moderate to GoodThe reaction can be scaled up, but the handling of large quantities of cyanide requires stringent safety protocols.
Safety LowThe use of potassium or sodium cyanide is a significant safety concern due to its high toxicity. The reaction also releases ammonia. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Expert Insight: The primary challenge to the reproducibility of the Bucherer-Bergs reaction is the safe and consistent handling of cyanide. The reaction is also sensitive to the stoichiometry of the reagents and the pH of the reaction mixture. The phenolic hydroxyl group of 4-hydroxybenzaldehyde might require protection to prevent side reactions under the basic conditions of the reaction, adding complexity to the overall synthesis.

Comparative Summary and Recommendation

Synthetic MethodKey AdvantagesKey DisadvantagesReproducibility Outlook
Three-Component Condensation Direct, one-pot synthesis; readily available starting materials.Use of corrosive acid; potentially variable yields.Good, with strict control over reaction parameters.
Thiohydantoin Intermediate High yield of intermediate; avoids highly toxic reagents in the first step.Two-step process; desulfurization step requires careful optimization.Potentially very high, contingent on a well-optimized and reproducible desulfurization protocol.
Bucherer-Bergs Reaction Versatile and well-established for hydantoin synthesis.Use of highly toxic cyanide; potential for side reactions and variable yields.Moderate, highly dependent on expertise in handling cyanide and careful process control.

Recommendation for Researchers:

For laboratory-scale synthesis where simplicity and readily available starting materials are prioritized, the Three-Component Condensation method is a strong candidate. However, researchers must be prepared to optimize reaction conditions to achieve consistent yields.

For researchers prioritizing safety and potentially higher overall yields and purity, the Two-Step Synthesis via a Thiohydantoin Intermediate is recommended. While it involves an additional step, the high yield of the first step and the potential for high purity of the final product make it an attractive option, provided a reliable desulfurization protocol is established.

The Bucherer-Bergs Reaction , while a classic, should be approached with caution due to the significant safety hazards associated with cyanide. It is best suited for laboratories with extensive experience and appropriate infrastructure for handling highly toxic reagents. While it can be a powerful tool, the reproducibility may be more challenging to control for researchers not routinely employing this methodology.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including scale, available equipment, safety protocols, and the desired purity of the final compound. This guide provides the foundational knowledge to make an informed and strategic decision.

References

  • Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. Molecules. 2016;21(5):550. Available from: [Link]

  • 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E. 2014;70(Pt 7):o749. Available from: [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. 2021;1(3):797-810. Available from: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2021;26(13):4024. Available from: [Link]

  • HYDANTOINS: THE DESULPHURIZATION OF 2-THIOHYDANTOINS. [FIFTEENTH PAPER.]. Journal of the American Chemical Society. 1912;34(8):1031-1040. Available from: [Link]

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Safety Operating Guide

Proper Disposal of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in an experiment. Proper disposal is a critical final step, ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, a member of the imidazolidine-2,4-dione (or hydantoin) class of compounds often explored in pharmaceutical research.[1][2][3]

The procedures outlined here are grounded in established safety protocols and regulatory standards. They are designed to provide clarity and instill confidence in your laboratory's chemical waste management practices.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While specific toxicological data for 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione may not be extensively documented, the hazards can be inferred from related compounds and available Safety Data Sheets (SDS). For the purpose of this guide, we will consider the general hazard profile for similar imidazolidine-2,4-dione derivatives, which are often classified as irritants.

A Safety Data Sheet for a related compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Therefore, it is prudent to handle 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione as a hazardous substance.

Key Safety Considerations:

Hazard CategoryGHS Classification (Assumed)Required Personal Protective Equipment (PPE)
Eye Irritation Category 2Chemical safety goggles or face shield
Skin Irritation Category 2Chemically resistant gloves (e.g., Nitrile)
Respiratory Irritation Category 3 (Single Exposure)Laboratory coat; handle in a fume hood or well-ventilated area
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Do not ingest; wash hands thoroughly after handling

This table is based on data for similar imidazolidine-2,4-dione compounds. Always consult the specific SDS for the exact material you are handling.

The core principle of safe disposal is risk mitigation. By assuming the compound is hazardous, we can establish handling procedures that protect researchers from potential exposure and prevent environmental contamination. All chemical waste, unless explicitly determined to be non-hazardous by a qualified professional, should be managed as hazardous.[4]

Decision Workflow for Disposal

To ensure a systematic and safe disposal process, follow the decision-making workflow outlined below. This flowchart illustrates the key steps from initial assessment to final waste containerization.

DisposalWorkflow start Begin Disposal Process for 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid empty_container Empty Stock Container waste_type->empty_container Empty Container spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup Spill package_solid Step 3: Package Solid Waste - Place in a chemically compatible container. - Do not mix with other waste types. - Seal container tightly. solid_waste->package_solid rinse_container Step 3: Decontaminate Container - Triple rinse with a suitable solvent (e.g., ethanol or acetone). - Collect all rinsate as hazardous liquid waste. empty_container->rinse_container package_spill Step 3: Package Spill Debris - Collect absorbent material and contaminated PPE. - Place in a sealed, compatible container. spill_cleanup->package_spill fume_hood Step 2: Work in a Ventilated Area (Fume Hood Recommended) ppe->fume_hood fume_hood->waste_type label_waste Step 4: Label the Waste Container - Use a 'Hazardous Waste' label. - Clearly write the chemical name and concentration. - Indicate the date of accumulation. package_solid->label_waste rinse_container->label_waste package_spill->label_waste storage Step 5: Store in Satellite Accumulation Area (SAA) - Await pickup by EHS. label_waste->storage end End of Process storage->end

Caption: Disposal decision workflow for 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione.

Step-by-Step Disposal Protocols

Never dispose of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, or its containers, in the regular trash or down the drain.[5][6] This compound must be treated as solid chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) program.

Protocol 3.1: Disposal of Unused Reagent and Contaminated Solids

This protocol applies to the pure, solid compound, as well as any labware (e.g., weigh boats, pipette tips, contaminated gloves) that has come into direct contact with it.

  • Preparation : Before starting, ensure you are wearing the appropriate PPE as detailed in Section 1. Perform all waste handling inside a certified chemical fume hood to prevent inhalation of any fine powders.[6]

  • Container Selection : Choose a waste container that is chemically compatible and has a secure, screw-top lid.[5] A high-density polyethylene (HDPE) container is a suitable choice. The container must be clean and dry.

  • Waste Collection : Carefully transfer the solid 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione waste into the designated container. Place any contaminated disposable labware, such as gloves or weigh paper, into the same container.

    • Causality Note : Consolidating all waste associated with a single chemical into one container simplifies labeling and ensures proper disposal without the risk of reacting with incompatible chemicals.

  • Container Sealing and Labeling : Securely cap the container.[5] Affix a "Hazardous Waste" label provided by your institution's EHS department. Fill out the label completely and legibly, including:

    • The full chemical name: "5-(4-Hydroxybenzyl)imidazolidine-2,4-dione"

    • The approximate quantity of waste

    • The date you started accumulating waste in the container

    • The laboratory and principal investigator's name

  • Storage : Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[7] Ensure it is stored away from incompatible materials.

  • Pickup Request : Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection by your EHS department.[5][8]

Protocol 3.2: Decontamination and Disposal of Empty Containers

An "empty" container that once held 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is not safe for regular trash until it has been properly decontaminated.

  • Initial Decontamination : In a fume hood, rinse the empty container three times with a small amount of a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Rinsate Collection : Each rinse must be collected as hazardous liquid waste. Pour the rinsate into a designated liquid hazardous waste container, appropriately labeled for flammable solvents.

    • Trustworthiness Note : This "triple rinse" procedure is a standard practice that ensures residual chemical is effectively removed to a level that renders the container non-hazardous.

  • Final Disposal : Once triple-rinsed, deface or remove the original chemical label on the container.[4] The container can now be disposed of in the regular laboratory glass or plastic recycling stream, depending on its material.

Protocol 3.3: Spill Management and Cleanup

In the event of a small spill of solid 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione:

  • Area Control : Alert others in the immediate vicinity. If the spill is outside of a fume hood, ensure the area is well-ventilated.

  • Containment : Gently cover the spill with an absorbent material, such as a chemical spill pad or vermiculite, to prevent the powder from becoming airborne.

  • Collection : Carefully sweep or wipe up the absorbent material and spilled chemical. Avoid creating dust. Place all contaminated materials, including your gloves, into a plastic bag or a designated waste container.

  • Decontamination : Wipe the spill surface with a cloth dampened with a suitable solvent, followed by soap and water.

  • Waste Disposal : Seal the bag or container with the cleanup debris. Label it as "Hazardous Waste: 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione spill debris" and dispose of it according to Protocol 3.1.

Regulatory Framework

In the United States, the management of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic laboratories may also be subject to the provisions of 40 CFR Part 262 Subpart K, which provides alternative, flexible standards for managing hazardous waste in academic settings.[8] Your institution's EHS department is responsible for ensuring that all waste is handled and disposed of in compliance with these federal, state, and local regulations. By following the protocols in this guide, you are fulfilling your role in this critical compliance chain.

By adhering to these rigorous disposal procedures, you contribute to a culture of safety, demonstrate environmental stewardship, and ensure the integrity of your research operations from start to finish.

References

  • PENTA. (2024, April 22). Acetylacetone - SAFETY DATA SHEET. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ACS Publications. (2019, February 21). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • PubMed. (2026, January 26). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Neliti. (2022, April 27). Synthesis of imidazolidine 2,4-dione derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 16). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • PubChem. (2025, April 14). 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 5-amino-imidazolidine-2,4-dione. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.